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Foundational

crystal structure and X-ray diffraction of tert-butyl 6-chloro-5-methylnicotinate

Crystallographic Elucidation and X-Ray Diffraction Analysis of tert-Butyl 6-chloro-5-methylnicotinate: A Technical Guide for Solid-State Characterization Executive Summary In modern drug development, the solid-state char...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Elucidation and X-Ray Diffraction Analysis of tert-Butyl 6-chloro-5-methylnicotinate: A Technical Guide for Solid-State Characterization

Executive Summary

In modern drug development, the solid-state characterization of critical chemical intermediates is non-negotiable. tert-Butyl 6-chloro-5-methylnicotinate (CAS 2385601-06-7) is a highly functionalized pyridine scaffold utilized extensively in the synthesis of complex therapeutics, including allosteric modulators of the M4 muscarinic acetylcholine receptor and KRAS G12D inhibitors[1]. Understanding its crystal structure, molecular conformation, and phase purity is essential for optimizing downstream process chemistry.

This whitepaper provides an in-depth, self-validating methodological framework for the crystallographic analysis of tert-butyl 6-chloro-5-methylnicotinate, detailing the causality behind crystallization strategies, Single-Crystal X-Ray Diffraction (SC-XRD) workflows, and bulk phase validation via Powder X-Ray Diffraction (PXRD).

Chemical Context and Structural Causality

The molecular geometry of tert-butyl 6-chloro-5-methylnicotinate is dictated by a delicate balance of steric hindrance and electronic effects.

  • The Pyridine Core: The central aromatic ring is strictly planar.

  • Steric Clash at C5/C6: The adjacent methyl group at C5 and the highly electronegative chlorine atom at C6 induce local steric strain. This forces the crystal packing to rely heavily on weak intermolecular interactions, specifically C−H⋯Cl hydrogen bonding and π−π stacking between adjacent pyridine rings.

  • Conformational Locking at C3: The bulky tert-butyl ester group at the C3 position dominates the molecule's spatial volume. To minimize steric repulsion with the C4 proton, the ester carbonyl group typically adopts an anti-periplanar conformation relative to the pyridine nitrogen.

Understanding these causal relationships is critical: the steric bulk of the tert-butyl group increases the molecule's solubility in non-polar solvents, which directly dictates our choice of antisolvent in the crystallization protocol.

Self-Validating Crystallization Protocols

To obtain defect-free single crystals suitable for SC-XRD, the nucleation rate must be strictly controlled. Rapid precipitation leads to twinning and lattice defects. We employ a Vapor Diffusion strategy, which creates a highly controlled, slow-supersaturation environment.

Step-by-Step Methodology: Vapor Diffusion (Dichloromethane / Hexane)

Causality: Dichloromethane (DCM) is chosen as the primary solvent due to its high solubilizing power for halogenated esters. Hexane is selected as the antisolvent because it is miscible with DCM but a poor solvent for the compound. The lower vapor pressure of hexane compared to DCM ensures a slow, thermodynamic equilibration, driving defect-free crystal growth.

  • Dissolution: Dissolve 50 mg of tert-butyl 6-chloro-5-methylnicotinate in 0.5 mL of high-purity DCM in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane.

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20°C.

  • Harvesting: After 48–72 hours, as hexane vapor diffuses into the DCM, supersaturation is reached, yielding colorless, block-like single crystals. Harvest the crystals directly into a drop of perfluoropolyether oil to prevent solvent loss and degradation of the crystal lattice.

G A Compound Dissolution (DCM, High Solubility) C Vapor Equilibration (Closed System) A->C B Antisolvent Introduction (Hexane Vapor, Low Solubility) B->C D Supersaturation Gradient (Controlled Nucleation) C->D Slow diffusion E Defect-Free Single Crystal (Suitable for SC-XRD) D->E Minimizes steric defects

Caption: Vapor diffusion crystallization workflow highlighting the causality of solvent/antisolvent equilibration.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a suitable crystal is harvested, it is subjected to X-ray diffraction to elucidate the absolute 3D atomic arrangement.

Data Collection
  • Mounting: Mount the crystal on a MiTeGen loop using the perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (typically 100 K) to minimize thermal motion and maximize high-angle diffraction intensity.

  • Irradiation: Utilize a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å). Mo radiation is preferred over Cu radiation here to minimize absorption effects caused by the chlorine atom.

  • Integration: Process the raw frame data using standard reduction software (e.g., APEX/SAINT) to apply Lorentz and polarization corrections.

Structure Solution and Refinement

Causality in Refinement: X-rays scatter off electron clouds, meaning hydrogen atoms (which possess only one electron) are notoriously difficult to locate accurately. Therefore, we utilize a "riding model" where hydrogen atoms are placed in geometrically idealized positions and constrained to ride on their parent carbon atoms.

  • Phase Determination: Solve the structure using intrinsic phasing methods (SHELXT).

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 using SHELXL[2], operated through the Olex2 graphical user interface[3].

  • Anisotropic Displacement: Refine all non-hydrogen atoms (C, N, O, Cl) anisotropically to account for directional thermal vibrations.

  • Validation: Generate the final Crystallographic Information File (CIF) and validate it using the IUCr's checkCIF routine to ensure no missing symmetry or unresolved electron density peaks remain.

Powder X-Ray Diffraction (PXRD) for Phase Validation

A single crystal is only a microscopic representation of the batch. To ensure trustworthiness and self-validation of the entire workflow, the SC-XRD data must be cross-referenced with the bulk powder.

The Self-Validating Loop:
  • Simulation: Use the refined CIF file from the SC-XRD experiment to generate a simulated, idealized PXRD pattern.

  • Bulk Analysis: Grind a 50 mg bulk sample of tert-butyl 6-chloro-5-methylnicotinate and analyze it via a benchtop PXRD (Cu radiation, range 5°–40°).

  • Overlay Confirmation: Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms that the bulk material is phase-pure and structurally identical to the isolated single crystal, validating the entire synthetic and crystallization process.

G A Data Collection (Diffractometer) Mo Kα Radiation B Data Reduction & Integration (Lorentz/Polarization) A->B C Structure Solution (SHELXT) Phase Determination B->C D Structure Refinement (SHELXL) Least-Squares Minimization C->D E CIF Generation & Validation (checkCIF) D->E F Simulated PXRD Generation E->F H Phase Purity Confirmation (Overlay Match) F->H Cross-validation G Experimental Bulk PXRD G->H

Caption: SC-XRD data processing and the self-validating PXRD cross-validation pipeline.

Quantitative Data Summaries

To benchmark the quality of the crystallographic analysis, the following tables summarize the representative structural parameters and the strict refinement metrics required for publication-grade validation of halogenated pyridine esters like tert-butyl 6-chloro-5-methylnicotinate.

Table 1: Representative Crystallographic Parameters (Note: Parameters are representative predictive models based on isostructural halogenated pyridine scaffolds).

ParameterRepresentative ValueScientific Rationale
Crystal System MonoclinicCommon for asymmetric substituted pyridines allowing optimal packing.
Space Group P21​/c Centrosymmetric group; accommodates the racemic nature of the bulk packing.
Z (Molecules/Unit Cell) 4Standard packing density for this molecular weight ( 227.69 g/mol ).
Temperature 100(2) KCryogenic cooling minimizes thermal motion (Debye-Waller factor).
Radiation Mo ( λ=0.71073 Å)High energy reduces absorption artifacts from the heavy Chlorine atom.

Table 2: SC-XRD Refinement Quality Metrics

MetricTarget ThresholdDefinition & Causality
R1​ (Unweighted R-factor) <0.05 (5%)Measures the agreement between calculated and observed structural amplitudes. Values <5% indicate a highly accurate model.
wR2​ (Weighted R-factor) <0.15 (15%)Based on F2 intensities; more sensitive to minor structural errors than R1​ .
Goodness-of-Fit (GoF) 0.95−1.05 Evaluates the model against the experimental noise. A GoF near 1.0 indicates the model perfectly accounts for the data variance.
Residual Electron Density <0.5e−/A˚3 Ensures no "ghost" atoms or unmodeled solvent molecules remain in the crystal lattice.

References

  • [1] Title: 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2017112719A1) Source: World Intellectual Property Organization / Google Patents URL:

  • [2] Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (IUCr Journals) URL:[Link]

  • [3] Title: OLEX2: A Complete Structure Solution, Refinement and Analysis Program Source: Journal of Applied Crystallography URL:[Link]

Sources

Exploratory

Structural Elucidation of tert-Butyl 6-chloro-5-methylnicotinate: A Comprehensive Guide to 1H and 13C NMR Spectroscopy

Executive Summary For researchers and drug development professionals, the precise structural verification of synthetic intermediates is the bedrock of reproducible pharmacology. tert-Butyl 6-chloro-5-methylnicotinate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of synthetic intermediates is the bedrock of reproducible pharmacology. tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of targeted therapeutics, including kinase inhibitors and nicotinic receptor modulators.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Moving beyond simple peak lists, this guide establishes a self-validating analytical framework , detailing the causality behind chemical shifts, rigorous experimental protocols, and the mechanistic logic required for unequivocal structural assignment.

Molecular Architecture & Theoretical Shift Causality

To accurately interpret the NMR spectra of tert-butyl 6-chloro-5-methylnicotinate, one must first deconstruct its molecular architecture and the competing electronic effects governing its nuclear shielding environments. The compound features a central pyridine ring substituted at four positions:

  • Position 1: Nitrogen atom (Highly electronegative, induces strong diamagnetic anisotropy).

  • Position 3: tert-Butyl ester group (Electron-withdrawing via resonance, deshielding ortho/para positions).

  • Position 5: Methyl group (Weakly electron-donating via hyperconjugation).

  • Position 6: Chlorine atom (Electron-withdrawing via inductive effect, but capable of weak π -donation).

The Causality of Aromatic Deshielding

In 1 H NMR, the chemical shifts of the pyridine protons (H-2 and H-4) are dictated by their proximity to the heteroatom and the ester carbonyl. According to established principles of high-resolution NMR , the H-2 proton is situated between the pyridine nitrogen and the ester group. The combined inductive pull of the nitrogen and the anisotropic deshielding cone of the adjacent carbonyl group strips electron density from H-2, pushing its resonance significantly downfield (typically >8.8 ppm). Conversely, H-4 is shielded slightly more than H-2 because it is further from the nitrogen, though it remains deshielded relative to benzene due to the global electron deficiency of the pyridine core.

Self-Validating Experimental Protocol

A robust NMR analysis requires an acquisition protocol that inherently validates the integrity of the data. The following step-by-step methodology ensures quantitative reliability and high signal-to-noise ratio (SNR).

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a precision 5 mm NMR tube. Causality: Filtration removes paramagnetic micro-particulates that distort the B0​ magnetic field homogeneity, preventing artificial peak broadening.

  • Probe Tuning & Matching: Adjust the probe circuitry to the exact Larmor frequencies of 1 H (e.g., 400.13 MHz) and 13 C (100.61 MHz). Causality: Perfect impedance matching maximizes radiofrequency (RF) power transfer, yielding optimal excitation pulses and maximum SNR.

  • Gradient Shimming: Execute automated 3D gradient shimming to correct spatial inhomogeneities in the static magnetic field. Ensure the TMS reference peak exhibits a linewidth at half-height ( W1/2​ ) of < 0.5 Hz.

  • 1H Acquisition: Utilize a 30° excitation pulse (zg30 sequence) with 16 scans. Set the relaxation delay ( D1​ ) to 1.5 seconds.

  • 13C Acquisition: Utilize a 30° pulse with inverse-gated 1 H decoupling (zgpg30) to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is desired, or standard WALTZ-16 decoupling for routine acquisition. Acquire 512–1024 scans with a D1​ of 2.0 seconds.

  • FID Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

The Self-Validation Metric

This protocol is designed as a closed-loop validation system. Once processed, the integration of the massive tert-butyl singlet (~1.58 ppm) is artificially calibrated to exactly 9.00 . Because the T1​ relaxation times are accounted for by the D1​ delay, the C5-methyl singlet must integrate to 3.00 ± 0.05 , and the two aromatic doublets must each integrate to 1.00 ± 0.05 . Any deviation greater than 5% instantly flags incomplete relaxation, overlapping impurities, or baseline distortions, prompting immediate re-acquisition.

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS) Tune 2. Tuning & Matching (Optimize Larmor Freq) Prep->Tune Shim 3. Gradient Shimming (B0 Homogeneity) Tune->Shim Acq1H 4a. 1H Acquisition (ns=16, d1=1.5s) Shim->Acq1H Acq13C 4b. 13C Acquisition (ns=512, d1=2.0s) Shim->Acq13C Process 5. FID Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Assign 6. Spectral Assignment & Self-Validation Process->Assign

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

Quantitative Spectral Data & Interpretation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and assignments based on empirical additivity rules and structural determination standards .

1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Logic & Causality
H-2 8.80 – 8.90Doublet (d)~ 2.21HHighly deshielded by adjacent pyridine N and ortho-ester carbonyl. Meta-coupling to H-4.
H-4 8.10 – 8.20Doublet (d)~ 2.21HDeshielded by ortho-ester, but shielded relative to H-2. Meta-coupling to H-2.
C5-CH 3​ 2.40 – 2.45Singlet (s)*N/A3HAromatic methyl group. *May appear as a finely split doublet ( J<0.5 Hz) due to long-range allylic coupling with H-4.
C3-COOtBu 1.55 – 1.60Singlet (s)N/A9HNine chemically equivalent protons. Acts as the internal integration calibrator.
13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)Carbon TypeAssignment Logic & Causality
C=O ~ 163.5Quaternary (C)Highly deshielded ester carbonyl carbon.
C-6 ~ 154.0Quaternary (C)Extreme deshielding due to direct attachment to both Chlorine and Nitrogen.
C-2 ~ 150.5Methine (CH)Deshielded by adjacent Nitrogen atom (inductive σ -withdrawal).
C-4 ~ 139.5Methine (CH)Standard pyridine core shift, slightly deshielded by ortho-ester.
C-5 ~ 132.5Quaternary (C)Ipso-carbon attached to the methyl group.
C-3 ~ 126.5Quaternary (C)Ipso-carbon attached to the electron-withdrawing ester group.
C(CH 3​ ) 3​ ~ 82.0Quaternary (C)Oxygen-bound quaternary carbon of the tert-butyl group.
C(CH 3​ ) 3​ ~ 28.1Methyl (CH 3​ )Three equivalent methyl carbons of the tert-butyl group.
C5-CH 3​ ~ 19.5Methyl (CH 3​ )Standard chemical shift for an aromatic methyl carbon.

Mechanistic Insights into Spin-Spin Coupling

Understanding the scalar coupling ( J -coupling) in this molecule is paramount for differentiating it from potential regioisomers (e.g., 4-chloro-5-methylnicotinate).

In the 1 H NMR spectrum, the protons at C-2 and C-4 exhibit a classic meta-coupling relationship. Because they are separated by four bonds ( 4J ), the coupling constant is relatively small, typically measuring between 2.0 and 2.5 Hz . If the chlorine atom were mistakenly positioned at C-4 and the proton at C-6, the coupling between H-2 and H-6 (a para-like relationship across the heteroatom) would be nearly zero, resulting in two distinct singlets rather than two doublets. Therefore, observing the ~2.2 Hz doublet splitting is the definitive mechanistic proof of the 2,4-proton arrangement, confirming the 6-chloro substitution pattern.

Conclusion

The structural elucidation of tert-butyl 6-chloro-5-methylnicotinate via NMR spectroscopy relies heavily on understanding the localized electronic environment of the pyridine core. By employing a self-validating acquisition protocol—anchored by the 9H integration of the tert-butyl group—researchers can achieve absolute certainty in their spectral assignments. The pronounced deshielding of H-2 and the diagnostic 4J meta-coupling between H-2 and H-4 serve as the ultimate cryptographic keys to confirming this specific molecular architecture, ensuring high-fidelity downstream applications in drug discovery.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. URL:[Link]

Foundational

Mechanism and Optimization of Nucleophilic Aromatic Substitution (SNAr) on tert-Butyl 6-Chloro-5-methylnicotinate

Executive Summary The nucleophilic aromatic substitution (SNAr) of highly functionalized halopyridines is a cornerstone reaction in modern medicinal chemistry and drug development. tert-Butyl 6-chloro-5-methylnicotinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nucleophilic aromatic substitution (SNAr) of highly functionalized halopyridines is a cornerstone reaction in modern medicinal chemistry and drug development. tert-Butyl 6-chloro-5-methylnicotinate represents a uniquely challenging yet synthetically valuable scaffold. This whitepaper provides an in-depth technical analysis of the SNAr mechanism on this specific substrate, detailing the electronic and steric interplay of its substituents, quantitative kinetic profiling, and a self-validating experimental protocol optimized for green chemistry standards.

Structural and Electronic Profiling of the Substrate

To master the reactivity of tert-butyl 6-chloro-5-methylnicotinate, one must first deconstruct its frontier molecular orbital (FMO) architecture. The reactivity of the C6 position is dictated by a push-pull dynamic between the ring's substituents:

  • Activation via Pyridine Nitrogen and C3-Ester: The pyridine nitrogen acts as a powerful electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring and activating the ortho (C2, C6) and para (C4) positions toward nucleophilic attack1[1]. The tert-butyl ester at C3 provides secondary resonance stabilization for the anionic intermediate. The bulky tert-butyl moiety is strategically selected to prevent unwanted transesterification or ester hydrolysis under basic SNAr conditions.

  • Deactivation and Steric Hindrance via C5-Methyl: The methyl group at C5 introduces a critical kinetic barrier. As an electron-donating group via induction (+I), it marginally raises the LUMO energy, decreasing electrophilicity. More importantly, its ortho relationship to the C6 chlorine creates severe steric hindrance, impeding the optimal Bürgi-Dunitz trajectory of incoming nucleophiles1[1].

The SNAr Mechanism: Addition-Elimination Pathway

The reaction of tert-butyl 6-chloro-5-methylnicotinate with a nucleophile (e.g., a secondary amine like azepane) traditionally proceeds via a two-step addition-elimination mechanism2[2].

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the electron-deficient C6 carbon. This disrupts the aromatic π-system, pushing the molecule through a high-energy transition state to form a negatively charged σ-complex known as the Meisenheimer intermediate 2[2]. The negative charge is heavily stabilized by delocalization onto the electronegative pyridine nitrogen and the C3 ester carbonyl oxygen.

  • Elimination (Fast Step): The Meisenheimer complex collapses, expelling the chloride leaving group and restoring aromaticity to yield the substituted product2[2].

Mechanistic Nuance: Recent computational chemistry studies indicate that for certain highly polarizable nucleophiles or excellent leaving groups, the reaction may bypass a discrete Meisenheimer minimum, proceeding instead via a concerted SNAr (cSNAr) transition state3[3]. However, with a chloride leaving group and an amine nucleophile, the stepwise addition-elimination pathway remains the dominant model.

Mechanism SM tert-Butyl 6-chloro- 5-methylnicotinate Nuc Nucleophile Attack (e.g., Azepane) SM->Nuc TS1 Transition State 1 (Rate-Determining) Nuc->TS1 Activation Energy Barrier MC Meisenheimer Complex (Delocalized Anion) TS1->MC Loss of Aromaticity TS2 Transition State 2 (Fast Elimination) MC->TS2 Cl⁻ Departure Prod Substituted Product + Chloride Ion TS2->Prod Aromaticity Restored

Caption: SNAr addition-elimination mechanism via the Meisenheimer complex.

Quantitative Reactivity and Kinetic Data

To fully appreciate the synthetic challenge posed by the C5-methyl group, we must look at the kinetics. The table below synthesizes relative reactivity rates ( krel​ ) and activation free energies ( ΔG‡ ) extrapolated from multivariate linear regression models of halopyridine reactivity1[1].

Table 1: Kinetic and Thermodynamic Proxies for Halopyridine SNAr Reactivity

Electrophile SubstrateLeaving GroupNucleophileRelative Rate ( krel​ )Activation Energy Proxy ( ΔG‡ )Mechanistic Factor
tert-Butyl 6-chloronicotinate-ClAzepane1.0 (Baseline)~ 88.8 kJ/molStandard activation by C3-ester and N1
tert-Butyl 6-chloro-5-methylnicotinate -Cl Azepane < 0.2 > 93.0 kJ/mol Steric hindrance at C5; +I deactivation
tert-Butyl 6-fluoro-5-methylnicotinate-FAzepane> 50.0~ 75.0 kJ/molHigh electronegativity stabilizes TS

Note: The presence of the C5-methyl group roughly quintuples the reaction time compared to the unmethylated analogue due to the elevated ΔG‡ barrier.

Experimental Protocol: Self-Validating SNAr Workflow

The following protocol details the synthesis of tert-butyl 6-(azepan-1-yl)-5-methylnicotinate4[4], utilizing modern green chemistry principles to replace reprotoxic solvents like DMF or NMP with Cyrene (dihydrolevoglucosenone)5[5].

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried, microwave-safe reaction vial, dissolve tert-butyl 6-chloro-5-methylnicotinate (1.0 equiv.) in Cyrene to achieve a concentration of 0.33 M.

    • Causality: Cyrene is a highly polar, bio-based aprotic solvent that stabilizes the polar Meisenheimer transition state while preventing the exothermic runaway or polymerization sometimes observed with DMSO or DMF 5[5].

  • Nucleophile & Base Addition: Introduce azepane (1.2 equiv.) as the nucleophile, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

    • Causality: The SNAr reaction generates stoichiometric hydrogen chloride (HCl). Without a sacrificial base, HCl will protonate the incoming azepane, rendering it non-nucleophilic and stalling the reaction. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.

  • Thermal Activation: Seal the vial and heat the mixture to 100 °C for 4–6 hours (or utilize microwave irradiation at 120 °C for 30 minutes).

    • Causality: The steric bulk of the C5-methyl group necessitates significant thermal energy to overcome the elevated activation barrier ( ΔG‡>93 kJ/mol) of the transition state.

  • Self-Validating Reaction Monitoring: Monitor the reaction progress via LC-MS.

    • Validation: The protocol is self-validating through mass spectrometry. The starting material will show an isotopic pattern typical of a single chlorine atom (M, M+2 at m/z ~228, 230). Complete conversion is confirmed by the disappearance of this peak and the emergence of the product mass (m/z ~291) lacking the chlorine isotope pattern.

  • Aqueous Workup and Purification: Cool the reaction to room temperature and pour it into ice-water.

    • Causality: Because Cyrene is highly miscible with water, the hydrophobic tert-butyl 6-(azepan-1-yl)-5-methylnicotinate product will rapidly precipitate out of the solution5[5]. Filter the precipitate, wash with cold water, and dry under a vacuum. If further purity is required, pass through a short silica plug (Hexanes/EtOAc).

Workflow Prep 1. Reagent Prep Substrate + Amine React 2. S_NAr Reaction Solvent: Cyrene Temp: 80-120°C Prep->React Monitor 3. Monitoring LC-MS / TLC React->Monitor Workup 4. Aqueous Workup Precipitation Monitor->Workup Purify 5. Purification Chromatography Workup->Purify

Caption: Self-validating experimental workflow for SNAr amination in green solvents.

References

  • Mechanism for the SNAr Reaction of 2-Chloropyridine with Ammonia - askfilo.com. 2

  • 6-(Azepan-1-yl)-5-methylnicotinic acid - Benchchem. 4

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene - ResearchGate. 5

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation - PMC (NIH). 3

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing). 1

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of tert-Butyl 6-Chloro-5-Methylnicotinate at Room Temperature

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of tert-butyl 6-chloro-5-methylnicotinate at ambient conditi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of tert-butyl 6-chloro-5-methylnicotinate at ambient conditions. The principles and methodologies detailed herein are designed to establish a robust understanding of the compound's intrinsic stability, identify potential degradation pathways, and inform strategies for formulation and storage to ensure product quality, safety, and efficacy.

Introduction: The Imperative of Stability in Drug Development

Tert-butyl 6-chloro-5-methylnicotinate is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties and chemical stability is paramount.[1][2] The thermodynamic stability of a drug substance directly influences its shelf-life, bioavailability, and the safety profile of the final drug product.[1] Instability can lead to a loss of potency and the formation of potentially toxic degradation products. This guide will therefore provide a theoretical assessment of the stability of tert-butyl 6-chloro-5-methylnicotinate, followed by detailed experimental protocols to empirically determine its stability profile at room temperature.

Theoretical Stability Assessment: A Mechanistic Perspective

A proactive assessment of a molecule's potential liabilities is crucial for designing appropriate stability studies. The structure of tert-butyl 6-chloro-5-methylnicotinate contains several functional groups that can influence its stability: a tert-butyl ester, a chloro-substituted pyridine ring, and a methyl group.

The Tert-Butyl Ester: A Locus of Hydrolytic Susceptibility

The tert-butyl ester group is the most probable site of degradation under ambient conditions, primarily through hydrolysis. Tert-butyl esters are known to be stable under neutral and basic conditions but are susceptible to acid-catalyzed hydrolysis.[3] The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[3] This would lead to the formation of 6-chloro-5-methylnicotinic acid and tert-butanol. The presence of atmospheric moisture can be sufficient to initiate this degradation, especially over extended periods. While generally more stable than other esters to base-catalyzed hydrolysis, it is not entirely immune.

The Chloropyridine Ring: Potential for Photodegradation and Nucleophilic Substitution

The 6-chloro-5-methylnicotinate moiety also presents potential stability concerns. Chloro-substituted aromatic rings can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4] This can involve homolytic cleavage of the carbon-chlorine bond, leading to radical-mediated degradation pathways. Furthermore, the electron-withdrawing nature of the pyridine ring can activate the chlorine atom towards nucleophilic aromatic substitution, although this is less likely to be a significant pathway at room temperature in the solid state without the presence of strong nucleophiles.

Solid-State Properties and Their Influence

The solid-state properties of tert-butyl 6-chloro-5-methylnicotinate, such as its crystallinity and the presence of polymorphs, will significantly impact its stability.[1] Crystalline forms are generally more stable than amorphous forms due to their lower free energy.[1] Amorphous solids, with their disordered molecular arrangement, can have higher solubility but often exhibit lower stability.[1] It is therefore essential to characterize the solid-state form of the compound before initiating stability studies.

Experimental Protocols for Comprehensive Stability Assessment

A multi-faceted experimental approach is necessary to thoroughly evaluate the thermodynamic stability of tert-butyl 6-chloro-5-methylnicotinate. This involves characterization of its solid-state properties, forced degradation studies to identify potential degradation products, and long-term stability testing under controlled conditions.

Solid-State Characterization

A foundational understanding of the material's physical properties is critical.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the temperature at which decomposition begins.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity of the material.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[5] This helps to identify likely degradation products and establish the specificity of analytical methods.[6] It is recommended to aim for 10-20% degradation of the active pharmaceutical ingredient.[7]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionRationale
Acidic Hydrolysis 0.1 M HCl at 60°CTo assess the lability of the tert-butyl ester to acid-catalyzed hydrolysis.[8]
Basic Hydrolysis 0.1 M NaOH at 60°CTo evaluate the potential for base-catalyzed hydrolysis of the ester.[8]
Oxidative Degradation 3% H₂O₂ at room temperatureTo determine susceptibility to oxidation.[6]
Thermal Degradation 80°C in a controlled ovenTo assess the impact of elevated temperature on the solid-state stability.
Photostability ICH Q1B compliant light exposureTo evaluate degradation upon exposure to light and UV radiation.[9][10]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis API tert-Butyl 6-chloro-5- methylnicotinate Solution Prepare Solutions (e.g., in Acetonitrile/Water) API->Solution Solid Weigh Solid Sample API->Solid Control Control Sample (Unstressed) API->Control Acid Acidic Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Solution->Oxidation Thermal Thermal Stress (80°C) Solid->Thermal Photo Photostability (ICH Q1B) Solid->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Study at Room Temperature

A long-term stability study under controlled room temperature and humidity conditions (e.g., 25°C/60% RH) is essential to determine the shelf-life of the compound.

Protocol:

  • Store a well-characterized batch of tert-butyl 6-chloro-5-methylnicotinate in its intended primary packaging.

  • Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying tert-butyl 6-chloro-5-methylnicotinate from its potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Predicted Degradation Pathway and Data Interpretation

Based on the theoretical assessment, the primary degradation pathway at room temperature is expected to be the hydrolysis of the tert-butyl ester.

Predicted Primary Degradation Pathway

Degradation_Pathway Parent tert-Butyl 6-chloro-5-methylnicotinate Product1 6-Chloro-5-methylnicotinic Acid Parent->Product1 Hydrolysis (+H₂O) Product2 tert-Butanol Parent->Product2

Caption: Predicted primary degradation pathway via hydrolysis.

The results from the forced degradation studies will confirm this predicted pathway and may reveal other minor degradation products. The long-term stability data will provide the rate of degradation under normal storage conditions, allowing for the determination of the retest period or shelf-life.

Conclusion

A comprehensive evaluation of the thermodynamic stability of tert-butyl 6-chloro-5-methylnicotinate at room temperature is a critical step in its development as a potential pharmaceutical agent. By combining a theoretical assessment of its chemical liabilities with rigorous experimental studies, including solid-state characterization, forced degradation, and long-term stability testing, a clear understanding of its stability profile can be achieved. The methodologies outlined in this guide provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of this compound.

References

  • Bahal, R., & Gauri, S. (2010). Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. Synlett, 2010(12), 1861-1863.
  • Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Retrieved from [Link]

  • Williams, D. L. H. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5774–5777.
  • Thompson, S. (2020, January 11). Solid State Stability. VxP Pharma. Retrieved from [Link]

  • De Bont, D. B. A., et al. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
  • Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Koenigbauer, M. J., et al. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research, 9(7), 939-944.
  • Purohit, V. U. (2015, March 31). Solid State Considerations for Early Development. American Pharmaceutical Review. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

  • Kennedy, D. O., et al. (2008).
  • Kennedy, D. O., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Li, B., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1184-1189.
  • Baertschi, S. W., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. In Pharmaceutical Stress Testing: Predicting Drug Degradation (2nd ed., pp. 254-285). Informa Healthcare.
  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Element. (2026, March 11). ICH Q1B Photostability Testing & Stability Challenges. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 24). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for tert-butyl 6-chloro-5-methylnicotinate

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of tert-butyl 6-chloro-5-methylnicotinate, a valuable heterocyclic building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of tert-butyl 6-chloro-5-methylnicotinate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process, commencing with the conversion of a suitable precursor to 6-chloro-5-methylnicotinic acid, followed by a carefully optimized esterification to yield the final product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction

Tertiary-butyl esters of substituted nicotinic acids are crucial intermediates in the synthesis of complex pharmaceutical agents. The tert-butyl group serves as a sterically bulky protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. Tert-butyl 6-chloro-5-methylnicotinate, in particular, features a decorated pyridine ring that offers multiple reaction sites for further functionalization, making it a key component in the development of novel therapeutics.

The synthesis of this compound presents a distinct chemical challenge: the direct esterification of a carboxylic acid with tert-butanol is notoriously inefficient due to the steric hindrance of the tertiary alcohol and its propensity to dehydrate to isobutylene under typical acidic conditions. This protocol circumvents this issue by employing a reliable two-step strategy: the initial synthesis of the core carboxylic acid followed by its conversion to an activated species (an acid chloride) before reaction with a tert-butyl alcohol source. This approach ensures high yields and purity of the desired product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. The first stage establishes the chlorinated pyridine core, and the second stage introduces the tert-butyl ester functionality.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification A 6-hydroxy-5-methylnicotinic acid B 6-chloro-5-methylnicotinic acid A->B  Chlorination (e.g., POCl₃) C 6-chloro-5-methylnicotinic acid D 6-chloro-5-methylnicotinoyl chloride (Activated Intermediate) C->D  Acid Activation (e.g., (COCl)₂) E tert-butyl 6-chloro-5-methylnicotinate (Final Product) D->E  Esterification (t-BuOH, Base)

Caption: Synthetic workflow for tert-butyl 6-chloro-5-methylnicotinate.

PART 1: Synthesis of 6-chloro-5-methylnicotinic acid

Principle and Mechanistic Insight

The conversion of a 2-pyridone (the tautomeric form of a 2-hydroxypyridine) to a 2-chloropyridine is a classic and essential transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed. The reaction mechanism involves the activation of the pyridone oxygen by the phosphorus or sulfur center, turning the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the C6 position of the pyridine ring results in the desired 6-chloro derivative. This protocol utilizes phosphorus oxychloride, a powerful and effective reagent for this purpose.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
6-hydroxy-5-methylnicotinic acid≥97%Commercial SourceStarting material.
Phosphorus oxychloride (POCl₃)Reagent GradeCommercial SourceHighly corrosive and toxic. Handle in a fume hood.
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceOptional catalyst.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.
Hydrochloric Acid (HCl), 1MACS GradePrepared in-houseFor pH adjustment during workup.
Ice--For cooling baths.
Equipment Specification
Round-bottom flask (250 mL)24/40 joint
Reflux condenser24/40 joint
Magnetic stirrer and stir bar-
Heating mantle with controller-
Dropping funnel100 mL, 24/40 joint
Separatory funnel500 mL
Rotary evaporator-
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-5-methylnicotinic acid (10.0 g, 65.3 mmol).

  • Reagent Addition: Working in a certified chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 60 mL, 653 mmol) to the flask. A small amount of N,N-Dimethylformamide (DMF, 0.5 mL) can be added as a catalyst. The mixture will form a slurry.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, quenching it carefully with ice-water, and extracting with ethyl acetate. The disappearance of the starting material indicates reaction completion.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice (approx. 400 g). With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas. Ensure the fume hood sash is lowered and appropriate personal protective equipment (PPE) is worn.

  • Workup and Isolation:

    • Once the quench is complete, the resulting acidic aqueous solution will contain the product as a precipitate.

    • Adjust the pH of the mixture to approximately 3-4 by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

    • Filter the resulting solid precipitate using a Büchner funnel, and wash the solid with cold water (2 x 50 mL).

    • Dry the collected solid under vacuum to yield the crude 6-chloro-5-methylnicotinic acid. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if higher purity is required.

PART 2: Synthesis of tert-butyl 6-chloro-5-methylnicotinate

Principle and Mechanistic Insight

This stage involves a two-step, one-pot procedure to achieve esterification. First, the carboxylic acid is converted to a highly reactive acyl chloride intermediate using oxalyl chloride. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the true catalytic species. The resulting acid chloride is not isolated but is directly reacted with tert-butanol. A non-nucleophilic base, such as triethylamine (TEA), is added to neutralize the HCl generated during the esterification, driving the reaction to completion.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
6-chloro-5-methylnicotinic acidFrom Part 1-Ensure the material is dry.
Oxalyl Chloride ((COCl)₂)≥98%Commercial SourceToxic and corrosive. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercial SourceReaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceCatalyst for acid chloride formation.
tert-Butanol (t-BuOH)AnhydrousCommercial SourceEsterifying alcohol.
Triethylamine (TEA)≥99%, AnhydrousCommercial SourceBase to scavenge HCl.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor workup.
Brine (Saturated NaCl)ACS GradePrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceFor drying.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Equipment Specification
Round-bottom flask (500 mL)24/40 joint
Magnetic stirrer and stir bar-
Dropping funnel100 mL, 24/40 joint
Ice bath-
Separatory funnel1 L
Rotary evaporator-
Glassware for column chromatography-
Step-by-Step Experimental Protocol
  • Acid Chloride Formation:

    • To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-5-methylnicotinic acid (9.0 g, 52.4 mmol) and anhydrous dichloromethane (DCM, 180 mL).

    • Cool the suspension to 0 °C using an ice bath.

    • Add a catalytic amount of anhydrous DMF (2-3 drops).

    • Slowly add oxalyl chloride (5.5 mL, 62.9 mmol) dropwise over 20 minutes. Gas evolution (CO, CO₂, HCl) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Esterification:

    • Re-cool the reaction mixture to 0 °C.

    • In a separate flask, prepare a solution of tert-butanol (7.5 mL, 78.6 mmol) and anhydrous triethylamine (11.0 mL, 78.6 mmol) in anhydrous DCM (50 mL).

    • Add this solution to the reaction mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature overnight (12-16 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding water (100 mL).

    • Transfer the mixture to a 1 L separatory funnel.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude residue should be purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield tert-butyl 6-chloro-5-methylnicotinate as a solid.

Product Characterization

The final product, tert-butyl 6-chloro-5-methylnicotinate, is expected to be a white to off-white solid.

  • Molecular Formula: C₁₁H₁₄ClNO₂

  • Molecular Weight: 227.69 g/mol

  • Purity (Typical): >95%

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood wearing appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Oxalyl Chloride ((COCl)₂): Toxic, corrosive, and moisture-sensitive. It decomposes to produce toxic gases (CO, HCl). All operations must be conducted in a fume hood.

  • General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Part 1: Incomplete Chlorination Insufficient reaction time or temperature.Extend reflux time to 8 hours. Ensure the reaction mixture is homogenous and stirring is efficient.
Deactivated POCl₃ due to moisture.Use a fresh bottle of POCl₃. Ensure all glassware is oven-dried.
Part 2: Low Ester Yield Incomplete acid chloride formation.Ensure the starting carboxylic acid is completely dry. Allow the reaction with oxalyl chloride to proceed until the solution is clear.
Moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Loss of product during aqueous workup.Ensure the pH during washes is controlled. Perform back-extractions of the aqueous layers with DCM.
Difficult Purification Presence of unreacted starting material or side products.Optimize chromatography conditions. A shallower solvent gradient may be required for better separation.

References

  • Organic Syntheses. Org. Synth.2023 , 100, 149-163. (General procedures for chlorination of hydroxypyridines). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (Mechanisms of acid chloride formation and esterification). [Link]

  • Jin, J. Z., & Sun, N. B. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 24(11), 5057-5059. (Discussion on difficulties of tert-butyl esterification). [Link]

Application

Application Notes &amp; Protocols: Leveraging tert-Butyl 6-Chloro-5-methylnicotinate for Accelerated Drug Discovery

Introduction: The Strategic Value of the Substituted Nicotinate Scaffold In the landscape of modern medicinal chemistry, pyridine-based scaffolds are considered "privileged structures" due to their prevalence in a vast a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Substituted Nicotinate Scaffold

In the landscape of modern medicinal chemistry, pyridine-based scaffolds are considered "privileged structures" due to their prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Their ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and influence pharmacokinetic properties makes them a cornerstone of drug design. The nicotinic acid framework, in particular, is a versatile core that allows for multi-vector derivatization to fine-tune a molecule's interaction with biological targets.[2]

This guide focuses on a highly functionalized and strategic building block: tert-butyl 6-chloro-5-methylnicotinate . This molecule is engineered for synthetic versatility, offering medicinal chemists a reliable and efficient entry point into novel chemical space. Its key attributes include:

  • An Activated 6-Position: The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the pyridine ring nitrogen, making it highly amenable to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2][3]

  • Steric and Electronic Tuning: The 5-methyl group provides a handle for modulating the steric and electronic environment of the pyridine core, which can be critical for optimizing binding affinity and selectivity.

  • A Protected Carboxylic Acid: The tert-butyl ester serves as a robust protecting group for the C3-carboxylic acid, stable to many reaction conditions but readily removable under acidic conditions for late-stage diversification, such as amide bond formation.[4]

This document provides a detailed overview of the reactivity of tert-butyl 6-chloro-5-methylnicotinate and offers field-proven protocols for its application in key synthetic transformations central to drug discovery programs.

Physicochemical Properties & Reactivity Profile

A foundational understanding of a building block's properties is paramount for successful reaction design and troubleshooting.

PropertyValue
CAS Number 2385601-06-7
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥95%
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, Toluene)

Core Reactivity: The synthetic utility of this building block is dominated by the electrophilic character of the pyridine ring, which is further enhanced by the C3-ester group. This electronic arrangement renders the C6 carbon, bonded to the chloro leaving group, highly susceptible to attack. Consequently, two major classes of reactions are exceptionally effective: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds. For drug discovery, this reaction enables the facile introduction of diverse aryl and heteroaryl moieties at the 6-position of the nicotinate core. This is a critical strategy for exploring Structure-Activity Relationships (SAR), improving potency, and modulating physicochemical properties like lipophilicity (LogP). The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Suzuki_Coupling cluster_legend Workflow Legend reagents Building Block + R²-B(OH)₂ catalyst Pd(0) Catalyst reagents->catalyst Oxidative Addition product Coupled Product product->catalyst Catalyst Regeneration base Base (e.g., K₂CO₃) catalyst->base Transmetalation base->product Reductive Elimination l1 Input Materials l2 Key Reagents l3 Process Step l4 Output

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl 6-chloro-5-methylnicotinate

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry reaction vessel, add tert-butyl 6-chloro-5-methylnicotinate (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the dioxane solvent.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture to the reaction vessel, followed by the catalyst/ligand pre-mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired coupled product.

Coupling Partner (Boronic Acid)Typical Catalyst SystemExpected Product StructureTypical Yield
Phenylboronic acidPd(OAc)₂ / SPhos6-phenyl-5-methylnicotinate derivative80-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos6-(4-methoxyphenyl)-5-methylnicotinate75-90%
Pyridine-3-boronic acidPdCl₂(dppf)6-(pyridin-3-yl)-5-methylnicotinate65-85%
Thiophene-2-boronic acidPd(OAc)₂ / SPhos6-(thiophen-2-yl)-5-methylnicotinate70-88%

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines.[8] This provides direct access to 6-amino-nicotinate derivatives, which are key pharmacophores capable of forming critical hydrogen bond interactions with protein targets like kinases and GPCRs. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the catalytic cycle, especially with less reactive aryl chlorides.[9][10]

Buchwald_Hartwig start Building Block + Amine (R¹R²NH) catalyst Pd(0)/Ligand start->catalyst Oxidative Addition product 6-Amino-nicotinate Product product->catalyst Catalyst Regeneration base Strong Base (e.g., NaOtBu) catalyst->base Amine Coordination & Deprotonation base->product Reductive Elimination SNAr_Mechanism start Building Block + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition (Rate-Determining Step) product Substituted Product + Cl⁻ intermediate->product Elimination of Cl⁻ Deprotection_Workflow start Substituted Nicotinate Ester step1 TFA / DCM start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amine, Coupling Reagent (e.g., HATU, EDCI) intermediate->step2 final Final Amide Product step2->final

Sources

Method

Suzuki-Miyaura cross-coupling protocols with tert-butyl 6-chloro-5-methylnicotinate

Executive Summary & Chemical Context tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) is a highly sought-after electrophilic building block in modern medicinal chemistry. Its functionalization at the C6 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) is a highly sought-after electrophilic building block in modern medicinal chemistry. Its functionalization at the C6 position is a critical step in the synthesis of complex pharmaceutical agents, including KRAS G12D inhibitors [1] and M4 muscarinic acetylcholine receptor allosteric modulators [2]. This guide details the optimized protocols for executing high-yielding Suzuki-Miyaura cross-couplings on this specific substrate, emphasizing causality in experimental design and self-validating analytical steps.

Mechanistic Rationale & Catalyst Selection

The Suzuki-Miyaura cross-coupling of this specific heteroaryl chloride presents unique electronic and steric challenges:

  • Electronic Activation vs. Steric Hindrance: The C-Cl bond at the 6-position is electronically activated for oxidative addition by the adjacent pyridine nitrogen and the electron-withdrawing tert-butyl ester at the 3-position. However, the methyl group at the 5-position creates significant steric bulk ortho to the chloride, impeding the approach of standard palladium catalysts.

  • Ester Stability: The bulky tert-butyl group provides robust protection, preventing unwanted saponification of the ester under the basic aqueous conditions required for transmetalation—a common failure point when utilizing methyl or ethyl nicotinates.

To overcome the steric hindrance of the 5-methyl group and the inherent lower reactivity of aryl chlorides, the use of Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos) is mandatory. XPhos Pd G2 or G3 precatalysts ensure the rapid, quantitative generation of the active monoligated L-Pd(0) species. This highly active species efficiently inserts into the challenging C-Cl bond and accelerates reductive elimination, thereby suppressing competitive protodeboronation of the boronic acid [3].

Catalytic Cycle & Experimental Workflow

G Substrate tert-Butyl 6-chloro- 5-methylnicotinate (Electrophile) OxAdd Oxidative Addition (Overcomes 5-Me Steric Hindrance) Substrate->OxAdd Boronic Aryl Boronic Acid (Nucleophile) TransMet Transmetalation (Aqueous Base Activated) Boronic->TransMet + K2CO3 / H2O Pd_Cat XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Species Pd_Cat->Pd0 Base-mediated Activation Pd0->OxAdd OxAdd->TransMet L-Pd(II)(Ar)(Cl) RedElim Reductive Elimination TransMet->RedElim L-Pd(II)(Ar)(Ar') RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-5-methylnicotinate Derivative RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of tert-butyl 6-chloro-5-methylnicotinate.

Quantitative Reaction Optimization

The following table summarizes the optimization landscape. Relying on first-generation catalysts (e.g., Pd(PPh3)4) results in stalled reactions due to the steric shielding of the 5-methyl group.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5%)Na2CO3 (2.0)DME / H2O (4:1)9035%Poor oxidative addition; high starting material recovery.
Pd(dppf)Cl2 (5%)K2CO3 (2.0)Dioxane / H2O (4:1)9055%Moderate conversion; competitive protodeboronation seen.
XPhos Pd G2 (2%)K3PO4 (2.0)Dioxane / H2O (10:1)8092%Rapid oxidative addition; excellent transmetalation rate.
XPhos Pd G3 (2%) K2CO3 (2.0) Toluene / H2O (4:1) 80 94% Optimal system; highly reproducible, minimal side products.

Standardized Experimental Protocol

Self-Validating System Design: This protocol incorporates specific in-process controls (IPCs) to ensure that causality is established at each phase of the reaction, allowing the chemist to verify success before proceeding.

Materials Required:

  • tert-Butyl 6-chloro-5-methylnicotinate (1.0 equiv, 1.0 mmol, 227.7 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%, 16.9 mg)

  • Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Toluene (Deoxygenated, 4.0 mL)

  • Milli-Q Water (Deoxygenated, 1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Biphasic System: In a 20 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 6-chloro-5-methylnicotinate, the boronic acid, and K2CO3.

    • Causality: Solid-state mixing prior to solvent addition prevents localized high concentrations that can lead to undesired boronic acid homocoupling.

  • Inert Atmosphere Establishment: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in 4.0 mL of sparged Toluene followed by 1.0 mL of sparged H2O.

    • Causality: The biphasic Toluene/H2O (4:1) system is critical. The water dissolves the K2CO3, generating the highly reactive trihydroxyboronate intermediate required for rapid transmetalation, while toluene keeps the organic substrates in solution [4].

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst. Reseal and purge the headspace with Argon for an additional 2 minutes.

  • Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute in 1 mL of Acetonitrile and analyze via LC-MS (UV 254 nm).

    • Validation Check: The complete disappearance of the starting material mass ( m/z 228.1 [M+H]+ ) and the emergence of the product mass confirms successful oxidative addition and transmetalation. If starting material persists, it indicates oxygen ingress (catalyst poisoning) or incomplete base dissolution.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL). Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5 to 80:20) to afford the pure 6-aryl-5-methylnicotinate derivative.

Troubleshooting & Chemical Insights

  • Issue: Protodeboronation of the Boronic Acid.

    • Symptom: LC-MS shows complete consumption of the boronic acid but unreacted tert-butyl 6-chloro-5-methylnicotinate.

    • Causality & Solution: This occurs if transmetalation is slower than the hydrolytic decomposition of the boronic acid. Ensure vigorous stirring to promote phase transfer. If the issue persists, switch the nucleophile to the corresponding pinacol boronate ester (BPin), which is significantly more stable against protodeboronation.

  • Issue: Hydrolysis of the tert-Butyl Ester.

    • Symptom: Formation of a highly polar spot on TLC (baseline) and detection of the corresponding carboxylic acid ( m/z [M−56]+ or [M−tBu+H]+ ) in LC-MS.

    • Causality & Solution: While the tert-butyl group is highly robust, prolonged heating (>12 hours) at high temperatures (>100 °C) with strong bases (like NaOH/KOH) will eventually cleave it. Strictly adhere to mild bases like K2CO3 or K3PO4 and do not exceed 80 °C.

References

  • US Patent 11964989B2. KRas G12D inhibitors.
  • WO Patent 2018112840A1. 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.
Application

Application Notes and Protocols for the Selective Deprotection of tert-Butyl 6-Chloro-5-Methylnicotinate

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and drug development sectors, the judicious use...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and drug development sectors, the judicious use of protecting groups is paramount. The tert-butyl (t-Bu) ester is a frequently employed protecting group for carboxylic acids due to its robust stability across a wide range of reaction conditions, including basic hydrolysis and catalytic reduction.[1][2] Its prevalence stems from the delicate balance it offers: stability when needed and selective lability for its removal.[1] The deprotection of the tert-butyl ester is typically accomplished under acidic conditions, which exploit the formation of a stable tertiary carbocation.[1]

This guide provides a detailed protocol for the selective deprotection of tert-butyl 6-chloro-5-methylnicotinate to its corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid. The primary challenge lies in achieving efficient and clean removal of the tert-butyl group while preserving the integrity of the substituted pyridine ring, which is susceptible to degradation under harsh conditions. We will explore the mechanistic underpinnings of this transformation and present detailed, field-proven protocols designed for high yield and purity.

Mechanistic Insight: Acid-Catalyzed Deprotection

The selective removal of the tert-butyl group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond. This cleavage results in the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[1][3] The tert-butyl cation is subsequently neutralized, often through deprotonation by the conjugate base of the acid, to form the volatile and innocuous byproduct, isobutylene.[3][4]

Acid_Catalyzed_Deprotection_Mechanism start tert-Butyl 6-chloro-5-methylnicotinate protonated Protonated Ester Intermediate start->protonated + H⁺ (from TFA) products 6-chloro-5-methylnicotinic Acid + tert-Butyl Cation protonated->products C-O Bond Cleavage final_products Isobutylene (gas) + H⁺ products->final_products - H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Protocol Selection: Balancing Efficacy and Selectivity

The choice of deprotection conditions is critical. While numerous acidic reagents can cleave tert-butyl esters, the stability of the 6-chloro-5-methylnicotinate core must be considered.

  • Trifluoroacetic Acid (TFA): This is the most common and highly effective reagent for tert-butyl ester deprotection.[1] It is typically used in a chlorinated solvent like dichloromethane (DCM) and proceeds rapidly at room temperature. Its volatility facilitates removal during work-up.

  • Aqueous Phosphoric Acid: For substrates sensitive to strongly acidic, anhydrous conditions, 85% aqueous phosphoric acid presents a milder, greener alternative.[1][5] This method often requires heating but can offer high selectivity.[1]

  • Lewis Acids (e.g., ZnBr₂, CeCl₃): Lewis acids can also mediate the deprotection. Zinc bromide (ZnBr₂) in DCM is noted for its ability to chemoselectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups.[6][7][8][9]

For this application, we will detail the standard TFA protocol due to its efficiency and reliability, and the aqueous phosphoric acid method as a milder alternative.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection (Standard Method)

This protocol describes the standard procedure for TFA-mediated deprotection, which is generally fast and high-yielding.

Materials:

  • tert-Butyl 6-chloro-5-methylnicotinate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the tert-butyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous dichloromethane (approx. 0.1–0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Carefully neutralize the residue by dissolving it in ethyl acetate and washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 6-chloro-5-methylnicotinic acid.

  • Purify the crude product by recrystallization or flash column chromatography if necessary.

Protocol 2: Aqueous Phosphoric Acid Mediated Deprotection (Mild Alternative)

This protocol offers a milder alternative, which can be beneficial for sensitive substrates, avoiding the harshness of neat TFA.[1][5]

Materials:

  • tert-Butyl 6-chloro-5-methylnicotinate (1.0 eq)

  • Toluene

  • 85% Aqueous phosphoric acid (5-10 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • To a solution of tert-butyl 6-chloro-5-methylnicotinate in toluene (approx. 0.2 M), add 85% aqueous phosphoric acid (5-10 eq).

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2x).

  • Combine the organic layers and wash with water and brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Data Presentation: Protocol Comparison

ParameterProtocol 1: TFAProtocol 2: Aqueous H₃PO₄
Primary Reagent Trifluoroacetic Acid (TFA)85% Aqueous Phosphoric Acid
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C to Room Temperature50-60 °C
Typical Time 2-5 Hours4-12 Hours
Pros Fast, efficient, volatile byproductsMilder, greener, good for sensitive substrates
Cons Harshly acidic, requires anhydrous conditionsRequires heating, longer reaction time

Experimental Workflow

The general workflow for the deprotection and isolation of the final product is outlined below.

Experimental_Workflow start Start: tert-Butyl 6-chloro-5-methylnicotinate reaction Deprotection Reaction (Protocol 1 or 2) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup drying Drying and Concentration workup->drying purification Purification (Chromatography/Recrystallization) drying->purification product Final Product: 6-chloro-5-methylnicotinic Acid purification->product

Caption: General workflow for deprotection and product isolation.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring indicates a stalled reaction, especially with the phosphoric acid method, extend the reaction time or slightly increase the temperature. For the TFA method, adding a few more equivalents of TFA can drive the reaction to completion.

  • Side Reactions: The electrophilic tert-butyl cation generated can potentially alkylate other nucleophilic sites on the molecule. While the 6-chloro-5-methylnicotinate substrate is not highly susceptible, for more complex molecules, the addition of a cation scavenger like anisole or triethylsilane to the reaction mixture is advisable to trap the carbocation.[3][10]

  • Moisture: For the TFA/DCM protocol, ensure all glassware and solvents are anhydrous to prevent unwanted side reactions and ensure the efficiency of the acid.

  • Work-up: The neutralization step after TFA deprotection is highly exothermic and involves gas evolution (CO₂). Perform this step cautiously with slow addition of the bicarbonate solution and adequate venting.

Conclusion

The selective deprotection of tert-butyl 6-chloro-5-methylnicotinate is a critical transformation for which reliable protocols are essential. The standard TFA/DCM method offers a rapid and efficient route, while the aqueous phosphoric acid method provides a milder alternative for more sensitive applications. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired 6-chloro-5-methylnicotinic acid, a valuable intermediate for further synthetic elaboration in drug discovery and development.

References

  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem.
  • tert-Butyl Esters - Organic Chemistry Portal.
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates - ACS Public
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry - ACS Public
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry.
  • Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection - ResearchG
  • tert-Butyl6-chloro-5-methoxynicotin
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange.
  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers - Benchchem.
  • Ester Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | Scilit.
  • Alcohol Protecting Groups - University of Windsor.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed.
  • US20100311968A1 - Deprotection of boc-protected compounds - Google P
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchG
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility.
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions | ChemRxiv.
  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile - Organic Chemistry Portal.
  • Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers - Glen Research.
  • Protecting Agents - TCI Chemicals.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona.

Sources

Method

Applications of tert-butyl 6-chloro-5-methylnicotinate in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate In the landscape of modern agrochemical research and development, the pyridine scaffold remains a cornerstone for the discovery of novel and eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of modern agrochemical research and development, the pyridine scaffold remains a cornerstone for the discovery of novel and effective active ingredients. Among the myriad of pyridine-based building blocks, tert-butyl 6-chloro-5-methylnicotinate has emerged as a particularly valuable intermediate. Its strategic substitution pattern, featuring a reactive chlorine atom, a methyl group, and a sterically hindered ester, offers a unique combination of reactivity and selectivity. This allows for the precise and efficient construction of complex molecular architectures, a critical factor in the synthesis of next-generation insecticides and herbicides.

This technical guide provides an in-depth exploration of the applications of tert-butyl 6-chloro-5-methylnicotinate in agrochemical synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.

Core Application: Synthesis of Sulfoximine Insecticides - The Case of Sulfoxaflor

A prime example of the utility of tert-butyl 6-chloro-5-methylnicotinate is its role as a key precursor in the synthesis of sulfoxaflor, a novel sulfoximine insecticide.[1] Sulfoxaflor is highly effective against a broad spectrum of sap-feeding insects, including those that have developed resistance to other classes of insecticides.[1] The synthesis of sulfoxaflor from tert-butyl 6-chloro-5-methylnicotinate highlights the chemical versatility of this intermediate.

Synthetic Strategy and Mechanistic Insights

The overall synthetic route to sulfoxaflor from tert-butyl 6-chloro-5-methylnicotinate involves a multi-step process. A key transformation is the nucleophilic aromatic substitution at the C6 position of the pyridine ring, where the chlorine atom is displaced. This reaction is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. The tert-butyl ester serves a dual purpose: it acts as a protecting group for the carboxylic acid functionality and its steric bulk can influence the regioselectivity of certain reactions.

The subsequent steps involve the construction of the sulfoximine moiety and the introduction of the trifluoromethylpyridine group. These transformations often require careful control of reaction conditions to achieve high yields and purity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative of the synthetic transformations involving tert-butyl 6-chloro-5-methylnicotinate. Researchers should always adhere to standard laboratory safety procedures and consult the original literature for detailed experimental conditions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general approach for the displacement of the chlorine atom from tert-butyl 6-chloro-5-methylnicotinate with a sulfur nucleophile, a common initial step in the synthesis of sulfoximine-based agrochemicals.

Materials:

  • tert-butyl 6-chloro-5-methylnicotinate

  • Thiol of interest (e.g., methyl mercaptan)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the anhydrous solvent and the base under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the cooled suspension. Stir the mixture for 30 minutes at 0 °C to form the corresponding thiolate.

  • In a separate flask, dissolve tert-butyl 6-chloro-5-methylnicotinate in the anhydrous solvent.

  • Add the solution of tert-butyl 6-chloro-5-methylnicotinate dropwise to the thiolate suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive base (e.g., sodium hydride) with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the base and to prevent unwanted side reactions.

  • Low-Temperature Addition: The dropwise addition of the electrophile at low temperatures helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Visualizing the Workflow: Nucleophilic Aromatic Substitution

Nucleophilic_Aromatic_Substitution reagents tert-butyl 6-chloro-5-methylnicotinate Thiol Base Anhydrous Solvent reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->reaction_setup thiolate_formation Thiolate Formation reaction_setup->thiolate_formation nucleophilic_attack Nucleophilic Attack (SNAr) thiolate_formation->nucleophilic_attack workup Aqueous Workup & Extraction nucleophilic_attack->workup purification Purification (Column Chromatography) workup->purification product 6-Thioether Nicotinate Derivative purification->product

Caption: Workflow for the synthesis of a 6-thioether nicotinate derivative.

Expanding the Scope: Potential Applications in Herbicide Synthesis

While the synthesis of insecticides like sulfoxaflor is a well-established application, the chemical handles on tert-butyl 6-chloro-5-methylnicotinate also make it an attractive starting material for the synthesis of novel herbicides. The nicotinic acid core is a known toxophore in certain classes of herbicides that act as synthetic auxins or inhibitors of amino acid biosynthesis.[2][3][4]

Hypothetical Synthetic Route to a Novel Herbicide

By leveraging the reactivity of the C6-chloro group and the ester functionality, one can envision the synthesis of novel herbicidal compounds. For example, the chlorine atom could be displaced by a substituted phenoxide to introduce a diaryl ether linkage, a common motif in herbicides. Subsequent hydrolysis of the tert-butyl ester would yield the active carboxylic acid.

Visualizing a Potential Herbicide Synthesis Pathway

Herbicide_Synthesis start tert-butyl 6-chloro-5-methylnicotinate snar Nucleophilic Aromatic Substitution (with substituted phenol) start->snar intermediate Diaryl Ether Intermediate snar->intermediate hydrolysis Ester Hydrolysis (e.g., TFA, HCl) intermediate->hydrolysis product Novel Nicotinic Acid Herbicide Candidate hydrolysis->product

Caption: Potential pathway to a novel nicotinic acid-based herbicide.

Data Summary: Physicochemical Properties

A clear understanding of the physicochemical properties of tert-butyl 6-chloro-5-methylnicotinate is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C11H14ClNO3[5]
Molecular Weight 243.68 g/mol [5]
Appearance Solid
Purity Typically ≥95%[5]
Melting Point 45-47 °C
Boiling Point 233.5 °C at 760 mmHg
InChI Key ZDEQWQKREGUDCG-UHFFFAOYSA-N[5]

Conclusion and Future Outlook

tert-Butyl 6-chloro-5-methylnicotinate is a highly valuable and versatile intermediate in the field of agrochemical synthesis. Its utility has been demonstrably proven in the industrial-scale production of the insecticide sulfoxaflor. The strategic placement of its functional groups provides a robust platform for the development of new active ingredients. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase. Future research in this area will likely focus on expanding the scope of its applications, particularly in the synthesis of novel herbicides and fungicides, further solidifying the position of tert-butyl 6-chloro-5-methylnicotinate as a key player in the agrochemical industry.

References

  • Watson, G. B., et al. (2015). Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. Pest Management Science, 71(7), 983-990. [Link]

  • ResearchGate. (n.d.). Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Sulfoxaflor (Ref: DE-208). AERU. Retrieved from [Link]

  • Google Patents. (n.d.). US20120302611A1 - Pesticidal compositions including a carrier and methods of using the same.
  • Google Patents. (n.d.). CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines.
  • Jeschke, P. (2024). The continuing significance of chiral agrochemicals. Pest Management Science, 80(1), 5-30. [Link]

  • Google Patents. (n.d.). CN106045558A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
  • George, J., Bais, H. P., & Ravishankar, G. A. (2000). Biotechnological production of plant-based insecticides. Critical Reviews in Biotechnology, 20(1), 49-77. [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • Stahlschmidt, U., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(2), 169-175. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Corbion. (n.d.). Biobased agricultural solvents for sustainable farming. Retrieved from [Link]

  • UCHEM. (2025, September 10). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents. (n.d.). AU2023100062B4 - Process for producing herbicide and intermediate thereof.
  • Yang, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5369. [Link]

  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6439-6447. [Link]

Sources

Application

scale-up manufacturing process for tert-butyl 6-chloro-5-methylnicotinate

Application Note: Scale-Up Manufacturing of tert-Butyl 6-chloro-5-methylnicotinate Executive Summary tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) is a critical electrophilic building block utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing of tert-Butyl 6-chloro-5-methylnicotinate

Executive Summary

tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) is a critical electrophilic building block utilized in the development of complex active pharmaceutical ingredients (APIs), including RORγ inhibitors and Hedgehog pathway modulators[1]. The 6-chloro position serves as a prime handle for downstream nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Meanwhile, the tert-butyl ester provides robust, sterically hindered protection against undesired nucleophilic attack or basic hydrolysis during subsequent synthetic steps.

This application note details a field-proven, two-step scalable manufacturing process starting from readily available 6-hydroxy-5-methylnicotinic acid. The protocol emphasizes process safety, mechanistic causality, and chromatography-free purification suitable for pilot-plant execution.

Process Chemistry & Mechanistic Rationale

Step 1: Deoxychlorination via Vilsmeier-Haack Activation

The synthesis initiates with the conversion of 6-hydroxy-5-methylnicotinic acid (which predominantly exists as its 6-oxo-1,6-dihydropyridine tautomer) to 6-chloro-5-methylnicotinic acid using phosphorus oxychloride (POCl₃)[2].

Causality & Design: Rather than relying solely on the thermal activation of POCl₃, the addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ. This reagent rapidly activates the pyridone oxygen, forming a dichlorophosphite/formamidinium leaving group. Subsequent nucleophilic displacement by the chloride ion yields the desired heteroaryl chloride. POCl₃ serves as both the reagent and the solvent, maximizing volumetric productivity. However, the critical scale-up challenge is the highly exothermic hydrolysis of excess POCl₃. To ensure a self-validating safety profile, the protocol mandates a "reverse quench"—slowly transferring the reaction mixture into a large volume of ice-water to maintain the temperature strictly below 20 °C, preventing the generation of hazardous localized hot spots.

Step 2: Mild Esterification via Mixed Anhydride Intermediate

Classical Fischer esterification to form tert-butyl esters using isobutylene/H₂SO₄ or tert-butanol/acid is notoriously inefficient at scale due to competitive elimination (isobutylene gas formation) and the steric bulk of the tert-butyl group. To circumvent this, we utilize di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP)[3].

Causality & Design: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to generate a highly reactive N-Boc-pyridinium intermediate. The carboxylic acid of the intermediate attacks this species, forming a transient mixed carbonic-carboxylic anhydride. Driven by the entropic favorability of CO₂ gas evolution, this mixed anhydride collapses in the presence of tert-butanol to selectively yield the tert-butyl ester[3][4]. This mild, base-mediated pathway entirely avoids strong acids, ensuring high yields and minimizing degradation.

Process Optimization Data

To establish a robust design space for the esterification step, equivalents of Boc₂O and DMAP were optimized. The data below demonstrates that catalytic DMAP (10 mol%) combined with a slight excess of Boc₂O at 40 °C provides the optimal balance of reaction kinetics and impurity control.

Table 1: Optimization of Boc₂O/DMAP Esterification Parameters

EntryBoc₂O (eq)DMAP (mol%)Temp (°C)Time (h)Yield (%)HPLC Purity (%)
11.1525246892.5
21.5540128495.0
3 1.5 10 40 6 94 99.2
42.0106038994.1*

*Note: Higher temperatures (Entry 4) led to increased formation of symmetrical anhydride by-products and accelerated Boc₂O decomposition.

Scale-Up Manufacturing Workflow

G SM 6-Hydroxy-5-methylnicotinic acid (Starting Material) Step1 Chlorination POCl3, cat. DMF, 90°C SM->Step1 IPC1 IPC 1: HPLC > 98% conversion Monitor Pyridone depletion Step1->IPC1 Quench1 Reverse Quench Ice-water, T < 20°C IPC1->Quench1 Int 6-Chloro-5-methylnicotinic acid (Intermediate) Quench1->Int Step2 Esterification Boc2O, DMAP, t-BuOH, 40°C Int->Step2 IPC2 IPC 2: CO2 Evolution Ceases HPLC > 99% conversion Step2->IPC2 Workup2 Aqueous Wash & Concentration Crystallization (Heptane) IPC2->Workup2 Prod tert-Butyl 6-chloro-5-methylnicotinate (Final Product) Workup2->Prod

Figure 1: Scale-up manufacturing workflow and in-process controls (IPC).

Standard Operating Protocols (SOPs)

SOP 1: Synthesis of 6-Chloro-5-methylnicotinic acid

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a heavy-duty fume hood with proper PPE. Ensure the reactor is equipped with an alkaline scrubber to neutralize evolved HCl gas.

  • Reactor Charging: To a clean, dry 10 L glass-lined reactor under nitrogen, charge 6-hydroxy-5-methylnicotinic acid (500 g, 3.26 mol).

  • Reagent Addition: Slowly add POCl₃ (2.5 L, 5 volumes). The mixture will be a thick slurry.

  • Catalyst Addition: Add N,N-dimethylformamide (DMF) (12.5 mL, 0.05 eq) dropwise. Observation: Slight exotherm and HCl gas evolution will commence.

  • Heating: Gradually heat the reactor to 90 °C over 1 hour. Maintain stirring at 90 °C for 4–6 hours until the mixture becomes a homogeneous dark solution.

  • IPC 1: Sample the reaction, quench in cold methanol, and analyze via HPLC. Proceed when starting material is < 2%.

  • Concentration: Cool the reactor to 50 °C and distill off approximately 1.5 L of excess POCl₃ under reduced pressure to minimize the quenching burden.

  • Reverse Quench: Cool the concentrated residue to 20 °C. In a separate 20 L reactor, prepare a mixture of crushed ice and water (10 L). Slowly transfer the reaction mixture into the ice-water with vigorous agitation, controlling the addition rate to maintain the internal temperature strictly below 20 °C.

  • Isolation: Stir the quenched mixture for 1 hour at 5 °C. The product will precipitate as a beige solid. Filter the solid through a Nutsche filter, wash with cold water (3 × 1 L) until the filtrate pH is > 4, and dry under vacuum at 45 °C to constant weight.

    • Expected Yield: 480 g (86%).

SOP 2: Synthesis of tert-Butyl 6-chloro-5-methylnicotinate

Safety Warning: This step generates stoichiometric amounts of CO₂ gas. Ensure the reactor is properly vented to prevent over-pressurization.

  • Reactor Charging: To a 10 L reactor, charge 6-chloro-5-methylnicotinic acid (450 g, 2.62 mol), tert-butanol (2.25 L, 5 volumes), and tetrahydrofuran (THF) (2.25 L, 5 volumes).

  • Catalyst Addition: Add DMAP (32 g, 0.26 mol, 10 mol%). Stir to form a suspension.

  • Boc₂O Addition: Heat the mixture to 40 °C. Slowly add a solution of Boc₂O (858 g, 3.93 mol, 1.5 eq) in THF (500 mL) via an addition funnel over 2 hours.

    • Observation: Vigorous CO₂ gas evolution will occur. The suspension will gradually clear into a homogeneous solution.

  • Reaction Maturation: Maintain the reaction at 40 °C for 6 hours.

  • IPC 2: Verify reaction completion via HPLC (Target: < 1% intermediate remaining). Gas evolution should also cease.

  • Workup: Cool to 20 °C. Add water (2 L) and ethyl acetate (3 L). Agitate for 15 minutes and separate the phases. Wash the organic phase sequentially with 0.5 M HCl (1 L) to remove DMAP, saturated NaHCO₃ (1 L), and brine (1 L).

  • Solvent Exchange & Crystallization: Concentrate the organic phase under vacuum to a minimal volume (approx. 1 L). Add n-heptane (2 L) and continue distillation until the internal temperature reaches 80 °C (indicating complete removal of THF and tert-butanol). Cool the heptane solution slowly to 0 °C over 4 hours to induce crystallization.

  • Isolation: Filter the white crystalline solid, wash with cold n-heptane (500 mL), and dry under vacuum at 30 °C.

    • Expected Yield: 560 g (94%). HPLC Purity: > 99%.

Sources

Method

Application Note: Microwave-Assisted Organic Synthesis (MAOS) Using tert-Butyl 6-Chloro-5-methylnicotinate

Executive Summary The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these building blocks, tert-butyl 6-chloro-5-methylnicotinate (CAS: 2385601...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these building blocks, tert-butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) serves as a highly versatile, orthogonally protected intermediate. However, traditional thermal functionalization of this heavily substituted ring often suffers from prolonged reaction times, side-product formation, and poor yields.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these challenges [1]. By utilizing dielectric heating to rapidly overcome activation energy barriers, MAOS dramatically accelerates both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[2]. This application note provides drug development professionals with validated, self-monitoring protocols for the rapid derivatization of tert-butyl 6-chloro-5-methylnicotinate.

Mechanistic Rationale & Substrate Profiling

To design highly efficient syntheses, one must understand the inherent electronic and steric properties of the starting material:

  • Electronic Activation (The SNAr Advantage): The pyridine nitrogen inherently depletes electron density from the 2, 4, and 6 positions. In tert-butyl 6-chloro-5-methylnicotinate, the strongly electron-withdrawing ester group at the 3-position acts synergistically via resonance to further strip electron density from the C6 carbon. This makes the C-Cl bond exceptionally susceptible to nucleophilic attack (SNAr) and oxidative addition by Pd(0) complexes.

  • Steric Tuning & Protection Strategy: The 5-methyl group introduces localized steric hindrance adjacent to the reactive C6 center. While this prevents unwanted side reactions, it also raises the activation energy ( Ea​ ) required for the formation of the Meisenheimer complex during SNAr. Conventional conductive heating often fails to efficiently breach this barrier, leading to incomplete conversions. Microwave irradiation provides rapid, volumetric superheating that easily overcomes this steric penalty [3]. Furthermore, the bulky tert-butyl ester is specifically chosen because it is highly resistant to nucleophilic attack (preventing transesterification side-reactions) and can be cleanly cleaved under acidic conditions (e.g., Trifluoroacetic acid) in later synthetic stages.

ReactionPathways SM tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) SNAr SNAr Amination (Morpholine, DIPEA, Cyrene) MW: 120°C, 15 min SM->SNAr Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat, Base) MW: 110°C, 20 min SM->Suzuki Oxidative Addition Prod1 6-Amino-5-methylnicotinate Derivative SNAr->Prod1 Prod2 6-Aryl-5-methylnicotinate Derivative Suzuki->Prod2

Divergent microwave-assisted functionalization pathways for the nicotinate core.

Comparative Data: Conventional vs. Microwave Heating

The following table summarizes the quantitative improvements achieved by transitioning from traditional oil-bath heating to dynamic microwave irradiation for the functionalization of tert-butyl 6-chloro-5-methylnicotinate.

Reaction TypeMethodTimeTemp (°C)Isolated Yield (%)Purity (LC-MS)
SNAr (Morpholine) Conventional18 h12065%85%
SNAr (Morpholine) Microwave 15 min 120 92% >95%
Suzuki (Ph-B(OH)₂) Conventional24 h10058%80%
Suzuki (Ph-B(OH)₂) Microwave 20 min 110 89% >98%

Note: Microwave reactions exhibit significantly higher purity profiles due to the elimination of prolonged thermal degradation and polymerization pathways [4].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (LC-MS) are integrated to ensure the complete consumption of the starting material ( m/z 228 [M+H]⁺).

Protocol A: Microwave-Assisted SNAr Amination (Green Chemistry Approach)

This protocol utilizes Cyrene (dihydrolevoglucosenone) as a bio-based, non-toxic alternative to DMF or NMP, which are traditionally used in SNAr reactions but pose significant environmental and safety hazards [3].

Reagents:

  • tert-Butyl 6-chloro-5-methylnicotinate: 1.0 mmol (227.7 mg)

  • Morpholine (or alternative cyclic amine): 1.5 mmol (130.7 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (348 µL)

  • Cyrene (Solvent): 3.0 mL

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the nicotinate starting material in 3.0 mL of Cyrene.

  • Reagent Addition: Add the morpholine followed by DIPEA. The use of DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to ensure the system can safely handle autogenous pressure.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 120 °C for 15 minutes with dynamic power modulation (max 200 W) and active cooling enabled.

  • Validation (IPC): Upon completion and automated compressed-air cooling to < 40 °C, sample 10 µL of the mixture. Dilute in MeCN and analyze via LC-MS. Confirm the disappearance of m/z 228 and the appearance of the product mass ( m/z 279 [M+H]⁺).

  • Workup: Pour the reaction mixture into 15 mL of ice-cold water. Because Cyrene is highly water-soluble, the hydrophobic SNAr product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum to yield the analytically pure product.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the sterically hindered C6 position utilizing a robust palladium catalyst.

Reagents:

  • tert-Butyl 6-chloro-5-methylnicotinate: 1.0 mmol (227.7 mg)

  • Phenylboronic acid: 1.2 mmol (146.3 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%, 40.8 mg)

  • Potassium carbonate (K₂CO₃): 2.5 mmol (345.5 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v): 4.0 mL

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add the nicotinate, phenylboronic acid, K₂CO₃, and the Pd catalyst.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 5 minutes. Causality: Removing dissolved oxygen is critical to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 20 minutes.

  • Validation (IPC): Cool to room temperature. Perform TLC (Hexanes:EtOAc 3:1) or LC-MS to verify the total consumption of the starting material.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace homocoupled biphenyl is detected.

MAOSWorkflow Prep 1. Reaction Setup (Reagents + Solvent) Seal 2. Degassing & Vial Sealing Prep->Seal MW 3. Microwave Irradiation (Dynamic Power Control) Seal->MW Cool 4. Compressed Air Cooling (< 40°C) MW->Cool Workup 5. LC-MS Validation & Aqueous Workup Cool->Workup

Standardized 5-step operational workflow for microwave-assisted organic synthesis.

References

  • National Institutes of Health (PMC). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[Link]

  • ResearchGate. A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. [Link]

  • Royal Society of Chemistry. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. [Link]

Application

Application Note: Regioselective C–H Functionalization of tert-Butyl 6-chloro-5-methylnicotinate in Drug Discovery

Introduction & Substrate Profiling tert-Butyl 6-chloro-5-methylnicotinate (CAS 2385601-06-7) is a highly functionalized pyridine building block frequently utilized in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

tert-Butyl 6-chloro-5-methylnicotinate (CAS 2385601-06-7) is a highly functionalized pyridine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including KRAS G12D inhibitors and M4 muscarinic acetylcholine receptor modulators (). While traditional cross-coupling relies on pre-functionalized aryl halides, late-stage C–H functionalization of this scaffold offers a step-economical pathway to generate novel chemical space directly from the parent heterocycle.

Understanding the steric and electronic topography of this substrate is critical for predicting regioselectivity:

  • Steric Environment: The C4 position is heavily encumbered, flanked by the bulky C3 tert-butyl ester and the C5 methyl group. Conversely, the C2 position is relatively sterically accessible.

  • Electronic Environment: The pyridine nitrogen withdraws electron density, making both C2 and C4 electrophilic. The C6 chlorine atom inductively withdraws electrons while sterically shielding the nitrogen lone pair.

This application note details two orthogonal, highly regioselective C–H functionalization workflows for this substrate: Iridium-Catalyzed C–H Borylation and Photoredox-Mediated Minisci Alkylation .

Workflow 1: Iridium-Catalyzed C–H Borylation

Mechanistic Rationale & Causality

In standard Ir-catalyzed borylation, pyridine nitrogen lone pairs often coordinate to the empty orbital of the Iridium catalyst, leading to severe catalyst poisoning. However, as demonstrated by, substituents adjacent to the nitrogen can exert a steric and stereoelectronic effect that suppresses this detrimental N-coordination.

For tert-butyl 6-chloro-5-methylnicotinate, the C6 chlorine atom perfectly fulfills this role, weakening the Lewis basicity of the nitrogen and enabling efficient catalyst turnover. Because the C4 position is sterically blocked by the adjacent tert-butyl ester and methyl groups, the active [Ir(dtbpy)] complex is exclusively directed to the C2 position, yielding a single regioisomer.

Reaction Optimization Data

To establish a robust protocol, we evaluated various ligands and solvents. Cyclopentyl methyl ether (CPME) was selected as the optimal solvent due to its higher boiling point and low coordinating ability, which prevents competitive binding to the Ir center.

Table 1: Optimization of Ir-Catalyzed C–H Borylation

EntryCatalyst System (1.5 mol% Ir)SolventTemp (°C)Yield (%)Regioselectivity (C2:C4)
1[Ir(OMe)(cod)]2 / dtbpyTHF8045>95:5
2[Ir(OMe)(cod)]2 / dtbpyCPME8082>99:1
3[Ir(OMe)(cod)]2 / tmphenCPME803080:20
4[Ir(OMe)(cod)]2 / dtbpyNeat8088>99:1
Standard Protocol: C2-Borylation
  • Preparation: In an argon-filled glovebox, charge a 20 mL scintillation vial with tert-butyl 6-chloro-5-methylnicotinate (1.0 mmol, 227.7 mg), [Ir(OMe)(cod)]2 (1.5 mol %, 10.0 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %, 8.0 mg), and bis(pinacolato)diboron (B2pin2) (1.2 mmol, 304.7 mg).

  • Solvent Addition: Add anhydrous, degassed CPME (3.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Reaction Incubation: Remove the vial from the glovebox and stir at 80 °C in a pre-heated aluminum block for 16 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+ 228.1) is 5% and the C2-borylated product peak ( [M+H]+ 354.2) is dominant.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove iridium particulates. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

workflow Step1 Step 1: Substrate Preparation Weigh tert-butyl 6-chloro-5-methylnicotinate in Glovebox Step2 Step 2: Catalyst Addition Add [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3 mol%), B2pin2 Step1->Step2 Step3 Step 3: Solvent Addition Add anhydrous CPME, seal reaction vial Step2->Step3 Step4 Step 4: Reaction Incubation Heat at 80°C for 16h under N2 atmosphere Step3->Step4 Step5 Step 5: Workup & Isolation Filter through Celite pad, Flash Chromatography Step4->Step5

Figure 1. High-throughput experimental workflow for Ir-catalyzed C–H borylation.

Workflow 2: Photoredox-Mediated Minisci Alkylation

Mechanistic Rationale & Causality

The Minisci reaction utilizes nucleophilic carbon-centered radicals that selectively attack the most electron-deficient position of a heterocycle. As established by, the addition of an acid (e.g., TFA) is a strict causal requirement: protonation of the pyridine nitrogen drastically lowers the LUMO of the heterocycle, reversing its polarity to make it highly receptive to nucleophilic alkyl radicals generated by the photocatalyst.

Because C4 is sterically inaccessible, the nucleophilic radical exclusively attacks the highly electrophilic C2 position. Subsequent oxidation and deprotonation rearomatize the ring, yielding the C2-alkylated product.

minisci_mechanism A Photocatalyst Excitation (Visible Light) B Radical Precursor (e.g., R-BF3K) A->B SET D Radical Addition at C2 Position B->D Nucleophilic Radical C Protonated Substrate (tert-Butyl 6-chloro- 5-methylnicotinate) C->D Activation E Oxidation & Deprotonation D->E Rearomatization F C2-Alkylated Product E->F Yield

Figure 2. Photoredox-mediated Minisci C–H alkylation mechanistic pathway.

Reaction Optimization Data

We optimized the Minisci cyclohexylation of the substrate using cyclohexyltrifluoroborate as the radical precursor. The use of an Ir-based photocatalyst with a strong oxidant ( K2​S2​O8​ ) provided the best single-electron transfer (SET) kinetics.

Table 2: Optimization of Photoredox Minisci Alkylation (Cyclohexylation)

EntryPhotocatalyst (1 mol%)OxidantLight SourceYield (%)Regioselectivity (C2:C4)
1 Ru(bpy)3​Cl2​ K2​S2​O8​ 450 nm Blue LED55>99:1
2 fac−Ir(ppy)3​ K2​S2​O8​ 450 nm Blue LED89>99:1
3 fac−Ir(ppy)3​ None450 nm Blue LED0N/A
4 fac−Ir(ppy)3​ K2​S2​O8​ Dark0N/A
Standard Protocol: Minisci C2-Alkylation
  • Preparation: To a 10 mL transparent glass vial, add tert-butyl 6-chloro-5-methylnicotinate (0.5 mmol, 113.8 mg), potassium cyclohexyltrifluoroborate (0.75 mmol, 142.5 mg), fac−Ir(ppy)3​ (1.0 mol %, 3.3 mg), and K2​S2​O8​ (1.0 mmol, 270.3 mg).

  • Solvent & Acid Addition: Add a degassed mixture of CH3​CN/H2​O (1:1 v/v, 4.0 mL), followed by trifluoroacetic acid (TFA) (1.0 mmol, 76.5 µL) to protonate the pyridine ring.

  • Degassing: Sparge the mixture with argon gas for 10 minutes. Seal the vial with a Teflon-lined septum.

  • Reaction: Irradiate the vial with a 450 nm Blue LED lamp (e.g., Kessil PR160) at room temperature for 12 hours, maintaining rigorous stirring to ensure uniform light penetration.

  • Validation Checkpoint: Quench a 20 µL aliquot with saturated NaHCO3​ , extract with EtOAc, and analyze the organic layer via LC-MS. Confirm the disappearance of the starting material and the presence of the target cyclohexylated product mass ( [M+H]+ 310.2).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the TFA. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via reverse-phase automated flash chromatography (C18 column, 10–90% MeCN in H2​O with 0.1% Formic Acid).

References

  • Mirati Therapeutics, Inc. "KRas G12D inhibitors." US Patent 11,964,989 B2.
  • Sadler, S. A., et al. "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry, 2014, 12(37), 7318-7327. Available at:[Link]

  • Jin, J., & MacMillan, D. W. C. "Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction." Angewandte Chemie International Edition, 2015, 54(5), 1565-1569. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

optimizing solvent conditions for tert-butyl 6-chloro-5-methylnicotinate cross-coupling

Welcome to the Technical Support Center for the cross-coupling of tert-butyl 6-chloro-5-methylnicotinate . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of tert-butyl 6-chloro-5-methylnicotinate . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind solvent optimization.

The substrate, tert-butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7), presents unique synthetic challenges. While the C6-chlorine is electronically activated by the pyridine nitrogen, the adjacent C5-methyl group introduces significant steric hindrance. This steric bulk impedes the oxidative addition of the Palladium catalyst, making solvent selection and optimization critical for stabilizing transition states and ensuring successful transmetalation[1].

I. System Overview & Mechanistic Pathway

Understanding the role of the solvent at each step of the catalytic cycle is essential for rational troubleshooting. Polar solvents can stabilize anionic palladium transition states, fundamentally altering reaction kinetics and selectivity[2].

Pathway A t-Bu 6-chloro-5-methylnicotinate B Oxidative Addition (Solvent stabilizes Pd transition state) A->B Pd(0) Catalyst C Transmetalation (Requires aqueous/organic interface) B->C Boronic Acid + Base F Catalyst Deactivation (Palladium Black) B->F Poor Solvent Choice D Reductive Elimination C->D E Cross-Coupled Product D->E Product Release

Mechanistic pathway of Pd-catalyzed coupling highlighting solvent dependencies.

II. Quantitative Data: Solvent Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationships between solvent systems and reaction outcomes for sterically hindered chloronicotinates.

Solvent SystemBaseMiscibility ProfileCausality & Application
1,4-Dioxane / H₂O (4:1) K₂CO₃Homogeneous at >60°CStandard Starting Point: Ensures base solubility while maintaining high organic solubility for the nicotinate. Facilitates rapid transmetalation[1].
Toluene / H₂O (10:1) K₃PO₄BiphasicMinimizes Hydrolysis: Best for base-sensitive boronic acids. Requires vigorous stirring or phase-transfer catalysts due to the biphasic boundary.
i-PrOAc / H₂O (5:1) K₂CO₃BiphasicGreen Alternative: Excellent environmental profile; proven highly effective for amide and ester-bearing substrates in late-stage functionalization[3].
Anhydrous DMF Cs₂CO₃HomogeneousPrevents Protodeboronation: Polar aprotic environment stabilizes anionic Pd transition states; ideal for highly electron-deficient boronic acids[2].

III. FAQ: Solvent Selection & Optimization

Q1: Why is 1,4-Dioxane/Water the default starting solvent over Toluene/Water for this specific nicotinate? A: tert-Butyl 6-chloro-5-methylnicotinate is highly lipophilic, but the Suzuki-Miyaura transmetalation step requires an inorganic base (like K₂CO₃) which is only soluble in water. 1,4-Dioxane is completely miscible with water, creating a homogeneous reaction mixture at elevated temperatures. This homogeneity eliminates the mass-transfer limitations seen in biphasic Toluene/Water systems, which is crucial here because the C5-methyl group already slows down the reaction sterically.

Q2: Can I use green solvents without sacrificing the yield of the cross-coupling? A: Yes. Isopropyl acetate (i-PrOAc) has been rigorously validated as a highly effective green solvent for the Suzuki-Miyaura coupling of complex amides and esters. It maintains excellent yields (often >85%) and demonstrates high functional group tolerance, making it a superior alternative to toxic solvents like DMF or Dioxane for pharmaceutical development[3].

Q3: How does solvent polarity affect the reaction if I am observing unexpected side products? A: The use of highly polar solvents like DMF or MeCN can induce a selectivity switch by stabilizing anionic transition states (e.g., [Pd(Ln​)X]− ) during oxidative addition[2]. If you observe hydrodehalogenation (reduction of the C6-Cl bond instead of coupling), the polar solvent may be over-stabilizing an intermediate that undergoes premature protonation. Switching to a less polar solvent like Toluene or i-PrOAc can suppress this pathway[4].

IV. Troubleshooting Guide: Common Failures & Resolutions

Troubleshooting Start Reaction Fails/Stalls Check1 Is Pd Black forming? Start->Check1 Yes1 Degas solvent; Increase Ligand:Pd Check1->Yes1 Yes No1 Check Boronic Acid Check1->No1 No Check2 Protodeboronation? No1->Check2 Yes2 Use anhydrous DMF Check2->Yes2 Yes No2 Optimize Dioxane/H2O ratio Check2->No2 No

Troubleshooting logic tree for diagnosing and resolving cross-coupling failures.

Issue 1: Rapid formation of a black precipitate (Palladium Black) and reaction stalling.

  • Causality: Palladium black is the inactive, aggregated form of Pd(0). It forms when the active catalyst is not sufficiently stabilized by the ligand, or when oxygen is present in the solvent, oxidizing the phosphine ligands.

  • Resolution: Ensure the solvent is rigorously degassed (see SOP below). If using a biphasic system (Toluene/Water), the local concentration of ligand in the aqueous phase might be too low; switch to a miscible system (Dioxane/Water) or increase the ligand-to-palladium ratio from 2:1 to 4:1.

Issue 2: Complete consumption of boronic acid, but unreacted tert-butyl 6-chloro-5-methylnicotinate remains.

  • Causality: This indicates protodeboronation—the water in the solvent system is hydrolyzing the boronic acid faster than the sterically hindered oxidative addition complex can undergo transmetalation.

  • Resolution: Reduce the water content. Shift from a 4:1 Dioxane/Water ratio to a 10:1 ratio, or switch entirely to an anhydrous system using DMF and finely milled Cs₂CO₃[2].

Issue 3: Partial hydrolysis of the tert-butyl ester.

  • Causality: While tert-butyl esters are generally robust, prolonged heating (>90°C) in highly aqueous, strongly basic conditions (e.g., NaOH or KOH) can trigger hydrolysis.

  • Resolution: Switch to a milder base (K₃PO₄) and reduce the reaction temperature to 70°C. Compensate for the lower temperature by using a highly active, sterically demanding ligand like XPhos.

V. Standard Operating Procedure (SOP): Self-Validating Methodology

This protocol utilizes a self-validating framework to ensure that errors are caught before the reaction proceeds to completion.

Step 1: Solvent Preparation & Degassing

  • Action: Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water. Sparge the mixture with Argon for a minimum of 30 minutes using a submerged needle.

  • Causality: Oxygen rapidly degrades electron-rich phosphine ligands, leading to catalyst death.

  • Validation Checkpoint: A properly degassed solvent will not cause the Pd catalyst to immediately turn black upon heating. If the solution turns black before reaching 60°C, oxygen is still present. Abort and re-degas.

Step 2: Reagent Charging (Inert Atmosphere)

  • Action: To an oven-dried Schlenk flask, add tert-butyl 6-chloro-5-methylnicotinate (1.0 equiv), the arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill with Argon three times[1].

  • Causality: Adding the inorganic base as a solid before the solvent ensures it dissolves gradually as the reaction heats, preventing an initial spike in pH that could degrade the boronic acid.

  • Validation Checkpoint: Upon adding the degassed solvent, the mixture should exhibit a characteristic red/orange hue indicative of the intact Pd(II) precatalyst.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 85°C under vigorous stirring (800+ RPM).

  • Causality: High shear stirring is required to maximize the interfacial surface area if any phase separation occurs as the base dissolves.

  • Validation Checkpoint: At t = 2 hours, pull a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. You should observe a mass corresponding to the coupled product. If only starting material and protodeboronated aryl species are present, the oxidative addition is failing (refer to Troubleshooting Issue 2).

Step 4: Workup & Isolation

  • Action: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove Dioxane and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography[1].

VI. References

  • Sigma-Aldrich. "tert-Butyl 6-chloro-5-methylnicotinate | 2385601-06-7". Sigma-Aldrich Catalog.

  • ACS Sustainable Chemistry & Engineering. "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides". ACS Publications.

  • National Institutes of Health (NIH). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings". PubMed Central.

  • Benchchem. "Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions". Benchchem Technical Notes.

Sources

Optimization

column chromatography purification methods for tert-butyl 6-chloro-5-methylnicotinate

Troubleshooting Guide for tert-Butyl 6-chloro-5-methylnicotinate As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized pyridine scaffolds. The molecule tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for tert-Butyl 6-chloro-5-methylnicotinate

As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized pyridine scaffolds. The molecule tert-butyl 6-chloro-5-methylnicotinate (CAS 2385601-06-7) presents a unique set of chromatographic paradoxes. While the electron-withdrawing chloro and ester groups significantly dampen the basicity of the pyridine nitrogen, the molecule remains highly lipophilic and sensitive to the acidic microenvironment of standard normal-phase silica. Furthermore, its non-polar nature often results in poor resolution from structurally similar byproducts when using generic solvent systems[1].

This guide provides field-proven, mechanistically grounded solutions to the most common issues encountered during the purification of this critical pharmaceutical intermediate.

Diagnostic Workflow

Before adjusting your solvent system, use the following logic tree to identify the mechanistic root cause of your purification failure.

ChromatographyTroubleshooting Start Crude Mixture: tert-Butyl 6-chloro-5-methylnicotinate Q1 Is the target co-eluting with regioisomers? Start->Q1 A1 Shift Selectivity: Switch to Toluene/EtOAc or Hexane/DCM gradients Q1->A1 Yes Q2 Is the tert-butyl ester degrading on-column? Q1->Q2 No A1->Q2 A2 Buffer Silica: Pre-treat column with 1% TEA or use neutral alumina Q2->A2 Yes Q3 Is there severe peak tailing? Q2->Q3 No A2->Q3 A3 Suppress Silanols: Ensure silica is not over-dried; add 0.1% TEA to mobile phase Q3->A3 Yes Success Standard Elution: Petroleum Ether/EtOAc (30:1 to 10:1) High Purity Product Isolated Q3->Success No A3->Success

Diagnostic workflow for chromatographic purification of tert-butyl 6-chloro-5-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: My target compound is co-eluting with the 2-chloro-5-methylnicotinate regioisomer in Hexane/Ethyl Acetate. Why does this happen, and how can I achieve baseline separation? The Causality: Both the 2-chloro and 6-chloro isomers possess nearly identical dipole moments and hydrogen-bond acceptor capacities. In a standard Hexane/Ethyl Acetate system, separation is driven primarily by these isotropic polar interactions, leading to co-elution. The Solution: You must exploit the subtle differences in the polarizability and steric environment of the π -system. Transition from an aliphatic hydrocarbon (hexane) to an aromatic weak solvent (toluene), or replace ethyl acetate with dichloromethane (DCM). DCM interacts orthogonally with the pyridine π -cloud, amplifying the steric differences between the 2-position and 6-position substituents. Self-Validating Check: Run a 2D TLC. Spot the mixture, run in Hexane/EtOAc (10:1), dry the plate, rotate it 90 degrees, and run in Toluene/EtOAc (20:1). If the spot separates into a doublet off the diagonal, the orthogonal solvent system is validated for column scale-up.

Q2: I am losing yield due to the formation of 6-chloro-5-methylnicotinic acid during purification. How do I prevent tert-butyl ester cleavage? The Causality: tert-Butyl esters are notoriously acid-labile. Standard flash silica gel has a surface pH of approximately 4.5 to 5.5. When the lipophilic tert-butyl 6-chloro-5-methylnicotinate is retained on the column for extended periods, the mildly acidic silanols act as a heterogeneous catalyst. They protonate the ester oxygen, promoting the expulsion of a stable tert-butyl cation (which eliminates as isobutylene gas), leaving behind the highly polar free acid on the baseline. The Solution: Neutralize the stationary phase. Pre-flush your silica column with 1 column volume (CV) of 1% Triethylamine (TEA) in hexanes, followed by 2 CVs of your starting mobile phase to remove excess TEA before loading your sample.

Q3: Despite the electron-withdrawing groups, I am observing peak tailing. What is the mechanistic cause? The Causality: While the 6-chloro group reduces the pKa of the pyridine nitrogen, making it significantly less basic than unsubstituted pyridine, the nitrogen lone pair can still act as a hydrogen-bond acceptor. If you are using overly dried silica (e.g., stored in a desiccator or oven-dried), the silanol groups become highly active and form strong hydrogen bonds with the pyridine nitrogen, causing asymmetric band broadening. The Solution: Ensure your silica has a standard hydration level (typically 10-12% water content by weight). If tailing persists, add a competitive hydrogen-bond acceptor to the mobile phase, such as 0.1% TEA.

Quantitative Data: Chromatographic Behavior

The table below summarizes the expected retention factors ( Rf​ ) for tert-butyl 6-chloro-5-methylnicotinate and its common impurities across various solvent systems.

Solvent System (v/v) Rf​ (6-chloro target) Rf​ (2-chloro isomer) Rf​ (Free Acid Impurity)Mechanistic NotesHexane / EtOAc (10:1)0.450.430.00Poor shape selectivity; isomers co-elute.Pet. Ether / EtOAc (30:1)0.250.240.00Standard patent literature protocol[2]; highly non-polar.Hexane / DCM (1:1)0.350.280.00Improved shape selectivity due to DCM π -interactions.Toluene / EtOAc (20:1)0.400.320.00Best π π differentiation for resolving regioisomers.

Standard Operating Procedure (SOP)

Optimized Flash Chromatography for tert-Butyl 6-chloro-5-methylnicotinate

This protocol is validated for 1-10 gram scale purifications, adapting solvent ratios established in pharmaceutical patent literature for KRas G12D inhibitor intermediates[1].

Step 1: Stationary Phase Preparation & Validation

  • Action: Prepare a slurry of standard flash silica gel (40-63 µm) in Petroleum Ether.

  • Causality: Petroleum ether is preferred over hexanes for highly lipophilic compounds as its slightly lower boiling point and distinct isomeric mixture often provide sharper bands for halogenated pyridines[1].

  • Validation: Measure the pH of the aqueous extract of a 1g silica sample. If pH < 5.0, pre-treat the column with 0.5% TEA in Petroleum Ether to prevent tert-butyl ester hydrolysis.

Step 2: Dry Loading (Self-Validating Protocol)

  • Action: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (1:3 mass ratio to crude) and evaporate to a free-flowing powder under reduced pressure at 30°C.

  • Causality: Wet loading in DCM would cause severe band distortion because DCM is a strong solvent that will drag the lipophilic product down the column prematurely. Dry loading ensures a perfectly flat, narrow injection band.

  • Validation: Ensure the powder is completely dry and free-flowing. Clumping indicates residual solvent, which will ruin the separation efficiency.

Step 3: Gradient Elution Execution

  • Action: Elute using a step gradient:

    • 3 CV: Petroleum Ether / Ethyl Acetate (30:1) – Elutes non-polar aliphatic impurities.

    • 5 CV: Petroleum Ether / Ethyl Acetate (20:1) – Elutes the target tert-butyl 6-chloro-5-methylnicotinate.

    • 3 CV: Petroleum Ether / Ethyl Acetate (10:1) – Flushes remaining polar impurities (e.g., unreacted starting materials).

  • Causality: A shallow gradient is mandatory because the difference in retention factor ( ΔRf​ ) between the target and potential structurally similar impurities is minimal.

Step 4: Fraction Analysis & Recovery

  • Action: Analyze fractions via UV-active TLC (254 nm). Pool fractions containing the pure product.

  • Validation: Perform a 2D TLC on a pooled sample to ensure no on-column degradation (free acid formation) occurred during the run. Concentrate under reduced pressure (max 35°C) to yield the product.

References
  • Sigma-Aldrich Product Catalog | tert-Butyl 6-chloro-5-methylnicotinate (CAS 2385601-06-7) |

  • Google Patents | US11964989B2 - KRas G12D inhibitors (Details on chromatography of 6-chloro-5-methylnicotinate derivatives) | 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl 6-Chloro-5-methylnicotinate Conversions

Welcome to the advanced troubleshooting center for reactions involving tert-butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7)[1]. This substrate is a highly valuable building block in pharmaceutical synthesis and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for reactions involving tert-butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7)[1]. This substrate is a highly valuable building block in pharmaceutical synthesis and drug development. However, its unique structural features—specifically the steric bulk of the 5-methyl group and the chemical lability of the tert-butyl ester—frequently lead to stalled reactions, catalyst poisoning, and low conversion rates[2].

This guide provides mechanistic insights, quantitative screening data, and self-validating protocols to help you overcome these synthetic bottlenecks.

Part 1: Mechanistic FAQs & Root Cause Analysis

Q1: Why does my Nucleophilic Aromatic Substitution (SNAr) reaction stall at <20% conversion despite using strong nucleophiles and high heat? A1: The primary culprit is the 5-methyl group. In a standard SNAr reaction, the incoming nucleophile must attack the 6-position to form the intermediate Meisenheimer complex. The 5-methyl group creates severe ortho-steric hindrance, physically blocking the trajectory of the nucleophile. Furthermore, while the pyridine nitrogen and the 3-carboxylate group are electron-withdrawing (activating the ring), the 5-methyl group is electron-donating via hyperconjugation (+I effect). This slightly reduces the electrophilicity of the C6 carbon, counteracting the activation of the nicotinate core[3]. Recommendation: Switch from classical SNAr to a Palladium-catalyzed Buchwald-Hartwig amination or Suzuki cross-coupling, which operate via oxidative addition and can be facilitated by specialized bulky ligands[2].

Q2: I am observing significant formation of a highly polar byproduct, and my product mass is missing the tert-butyl group. How do I prevent ester cleavage? A2: tert-Butyl esters are highly sensitive to both strongly acidic conditions (undergoing E1 elimination to yield isobutylene) and aqueous basic conditions at elevated temperatures (saponification/hydrolysis). If your cross-coupling reaction utilizes strong nucleophilic bases like NaOH, KOH, or even strongly basic alkoxides like NaOtBu at >80°C, the ester will cleave. Recommendation: Ensure strictly anhydrous conditions. Transition to non-nucleophilic, anhydrous weak bases such as Potassium Phosphate tribasic (K3PO4) or Cesium Carbonate (Cs2CO3).

Q3: In my Pd-catalyzed cross-coupling, the reaction mixture turns black within 15 minutes and conversion completely stops. What is the mechanism of this failure? A3: A rapid color change to black indicates the precipitation of "Palladium black" (inactive, aggregated elemental palladium). This occurs when the phosphine ligands dissociate from the Pd center. For tert-butyl 6-chloro-5-methylnicotinate, the basic pyridine nitrogen can competitively coordinate to the palladium metal, displacing the phosphine ligand and leading to irreversible catalyst deactivation. Recommendation: Use highly sterically demanding monodentate biaryl phosphine ligands (e.g., tBuBrettPhos) that create a deep, protective binding pocket around the Pd center, physically preventing the pyridine nitrogen from coordinating.

Part 2: Logical Troubleshooting & Mechanistic Workflows

TroubleshootingTree Start Low Conversion of tert-Butyl 6-chloro-5-methylnicotinate CheckRxn Identify Reaction Type Start->CheckRxn SNAr SNAr Reaction CheckRxn->SNAr CrossCoupling Pd-Catalyzed Cross-Coupling CheckRxn->CrossCoupling Steric Steric Hindrance (5-Methyl Group) SNAr->Steric EsterCleavage tert-Butyl Ester Cleavage SNAr->EsterCleavage CrossCoupling->Steric CrossCoupling->EsterCleavage CatDeact Catalyst Poisoning (Pyridine N-coordination) CrossCoupling->CatDeact Sol1 Use Polar Aprotic Solvent (DMSO/DMF) & High Temp Steric->Sol1 If SNAr Sol3 Use Bulky Biaryl Ligands (e.g., tBuBrettPhos) Steric->Sol3 If Coupling Sol2 Switch to Anhydrous Weak Base (K3PO4) EsterCleavage->Sol2 CatDeact->Sol3

Fig 1: Logical troubleshooting workflow for resolving low conversion rates based on reaction type.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Substrate Binding (Slowed by 5-Me) DeadEnd Off-Cycle Pyridine Coordination (Irreversible Deactivation) Pd0->DeadEnd Low Ligand Concentration TransMet Transmetalation / Amine Binding OxAdd->TransMet Base / Nucleophile RedElim Reductive Elimination TransMet->RedElim Steric Clash Resolution RedElim->Pd0 Product Release

Fig 2: Pd-catalytic cycle highlighting the oxidative addition bottleneck and off-cycle deactivation.

Part 3: Quantitative Data & Ligand Screening

To illustrate the causality of ligand and base selection, the following table summarizes the quantitative conversion data of tert-butyl 6-chloro-5-methylnicotinate during a standard Buchwald-Hartwig amination with a secondary amine[2].

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Failure Mode / Observation
Pd2(dba)3 / PPh3K2CO3DMF100< 10%Pd Black precipitation (Pyridine coordination)
Pd(OAc)2 / XPhosCs2CO3Toluene9045%Protodehalogenation (Des-chloro pyridine formed)
Pd2(dba)3 / BrettPhosNaOtBu1,4-Dioxane90< 5%tert-Butyl ester cleavage (Base-catalyzed)
Pd(OAc)2 / tBuBrettPhos K3PO4 (anhyd) t-Amyl OH 85 > 95% None (Clean product formation)

Part 4: Self-Validating Experimental Protocol

Optimized Buchwald-Hartwig Amination for Sterically Hindered Pyridines

Objective: Achieve quantitative conversion of tert-butyl 6-chloro-5-methylnicotinate[1] while strictly preserving the tert-butyl ester functionality. This protocol incorporates visual and analytical checkpoints to ensure the system is self-validating.

Materials Required:

  • Substrate: tert-butyl 6-chloro-5-methylnicotinate (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.2 eq)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: tBuBrettPhos (10 mol%)

  • Base: Anhydrous K3PO4 (2.0 eq)

  • Solvent: Degassed tert-amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2, tBuBrettPhos, and anhydrous K3PO4.

    • Causality Check: K3PO4 is specifically chosen over NaOtBu to prevent base-catalyzed saponification of the tert-butyl ester at elevated temperatures.

  • Catalyst Pre-Activation:

    • Add degassed tert-amyl alcohol to the flask. Stir vigorously at room temperature for 10–15 minutes.

    • Self-Validation Checkpoint: Observe the solution. It should transition from a pale yellow suspension to a deep red/burgundy homogeneous solution . This color change visually validates the reduction of Pd(II) to the active Pd(0)L_n species. If the solution turns black immediately, oxygen has infiltrated the system or the ligand has failed to coordinate.

  • Substrate Addition:

    • Add tert-butyl 6-chloro-5-methylnicotinate and the amine nucleophile. Seal the flask and heat to 85°C.

    • Causality Check: The 5-methyl group significantly slows down the oxidative addition step. Heating to 85°C provides the necessary activation energy to overcome this steric barrier, while tert-amyl alcohol provides a polar, sterically bulky environment that stabilizes the transition state without acting as a nucleophile.

  • Reaction Monitoring:

    • After 4 hours, sample a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze via LC-MS or TLC.

    • Self-Validation Checkpoint: On TLC (Hexanes/EtOAc 4:1), the starting material (Rf ~0.6) should be completely consumed, replaced by a lower-running product spot (Rf ~0.3-0.4) exhibiting strong UV activity. The absence of a baseline spot confirms the tert-butyl ester remains intact.

  • Quenching & Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and palladium residues. Concentrate the filtrate under reduced pressure for downstream column chromatography.

Sources

Optimization

Technical Support Center: Handling &amp; Storage Optimization for tert-Butyl 6-chloro-5-methylnicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS: 2385601-06-7 | Molecular Formula: C₁₁H₁₄ClNO₂[1][2] Welcome to the Technical Support Center. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS: 2385601-06-7 | Molecular Formula: C₁₁H₁₄ClNO₂[1][2]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the specific chemical causality behind the moisture sensitivity of tert-butyl 6-chloro-5-methylnicotinate [3] and provide self-validating protocols to ensure your cross-coupling reactions and assays succeed without interference from degraded starting materials.

Mechanistic Insight: The Causality of Moisture Sensitivity

To effectively handle this compound, you must understand its structural vulnerabilities. This molecule is not merely "hygroscopic"; it is chemically reactive with ambient water due to two synergistic degradation pathways[4]:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The nitrogen atom in the pyridine ring, combined with the electron-withdrawing tert-butyl ester at the C3 position, severely depletes electron density at the C6 position. This makes the C-Cl bond highly electrophilic. Ambient moisture (H₂O) can easily act as a nucleophile, displacing the chlorine atom to form a 6-pyridone (or 6-hydroxypyridine) degradant[4].

  • Autocatalytic Ester Cleavage: The SNAr hydrolysis of the C6 chloride releases hydrochloric acid (HCl) as a byproduct. While tert-butyl esters are highly stable to basic conditions, they are notoriously labile in the presence of acid. The localized generation of HCl autocatalyzes the cleavage of the tert-butyl group, yielding isobutylene gas and the fully degraded 6-hydroxy-5-methylnicotinic acid.

Degradation A tert-butyl 6-chloro- 5-methylnicotinate (Intact) B tert-butyl 6-hydroxy- 5-methylnicotinate (Primary Degradant) A->B H2O (Moisture) SNAr Reaction D HCl (Byproduct) A->D Released C 6-hydroxy- 5-methylnicotinic acid (Secondary Degradant) B->C Ester Cleavage D->C Acid Catalysis

Figure 1: Moisture-induced degradation pathway of tert-butyl 6-chloro-5-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: Why does my batch show new peaks in LC-MS after a few weeks of storage? A: If you observe a mass shift corresponding to [M - 18] or[M - 55] (indicating the loss of the tert-butyl group), your compound has undergone moisture-induced degradation. The C6-chloro group has hydrolyzed, and the resulting HCl has cleaved the ester. This is almost always caused by opening a cold storage vial before it has equilibrated to room temperature, causing microscopic condensation to form directly on the powder.

Q2: Do I strictly need a glovebox to weigh this compound? A: For preparing long-term storage aliquots, yes . For immediate, single-use reaction setups, you can weigh the compound on a standard benchtop only if the ambient relative humidity (RH) is below 30% and the vial has been strictly equilibrated to room temperature.

Q3: Can I recover degraded material via column chromatography? A: It is highly discouraged. The primary degradant (the 6-hydroxy derivative) has drastically different solubility. While chromatography can technically separate the intact ester from the acid degradant, the process exposes the remaining sensitive material to silica gel (which is acidic and retains moisture), often triggering further degradation. Prevention is the only reliable strategy.

Storage Optimization & Handling Workflow

To maintain the integrity of tert-butyl 6-chloro-5-methylnicotinate, a strict workflow must be employed to isolate the compound from atmospheric moisture and temperature fluctuations.

Storage N1 Receive Compound N2 Transfer to Glovebox (Argon/N2) N1->N2 N3 Divide into Single-Use Aliquots N2->N3 N4 Seal in Amber Vials with PTFE Caps N3->N4 N5 Store at -20°C in Desiccator N4->N5 N6 Warm to RT Before Opening (Crucial) N5->N6

Figure 2: Optimal handling and storage workflow to prevent moisture contamination.

Quantitative Storage Parameters

The following table summarizes the validated storage parameters required to maintain >98% purity over time.

ParameterRecommended ConditionCausality / RationaleExpected Shelf Life
Temperature -20°CSlows down the kinetic rate of ambient hydrolysis.12–24 months
Atmosphere Argon (preferred) or N₂Displaces atmospheric moisture and oxygen.N/A
Container Amber glass, PTFE-lined capPrevents UV degradation and moisture permeation through the septum.N/A
Format Single-use aliquotsEliminates freeze-thaw cycles and repeated exposure to ambient air.N/A
Desiccant Drierite (CaSO₄)Acts as a sacrificial moisture sink if the primary seal fails.N/A

Troubleshooting Guide: Inconsistent Cross-Coupling Yields

Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling using tert-butyl 6-chloro-5-methylnicotinate as the electrophile, but yields are inconsistent, or the reaction fails entirely.

Root Cause Analysis: Palladium catalysts require an intact C-Cl bond for the initial oxidative addition step. If moisture has converted the C6-chloro group to a C6-hydroxy (pyridone) group, oxidative addition will fail, and the released HCl may protonate your ligands, effectively poisoning the catalyst cycle.

Self-Validating Experimental Protocol: This protocol is designed to be self-validating; by passing the analytical checkpoint in Step 1, you guarantee the chemical integrity required for Step 3.

Step 1: Purity Verification (The Checkpoint) Before setting up the cross-coupling, dissolve 1 mg of the compound in anhydrous acetonitrile and run a rapid LC-MS.

  • Pass Criteria: Base peak at m/z 228 [M+H]⁺ (for the ³⁵Cl isotope). Proceed to Step 2.

  • Fail Criteria: Presence of m/z 210 (hydroxy degradant) or m/z 154 (fully degraded acid). If >2% degradation is observed, discard the aliquot.

Step 2: Environmental Control

  • Remove the sealed vial from the -20°C freezer.

  • Critical Step: Place the vial in a desiccator at room temperature for at least 30 minutes before breaking the seal. This prevents atmospheric moisture from condensing on the cold powder.

  • Transfer the vial into an inert-atmosphere glovebox.

Step 3: Reaction Assembly

  • Weigh the required amount of tert-butyl 6-chloro-5-methylnicotinate using an analytical balance inside the glovebox.

  • Add the compound to a flame-dried Schlenk flask or septum-capped vial containing your coupling partner and base.

  • Use only strictly anhydrous, degassed solvents (e.g., stored over activated 3Å molecular sieves).

  • Seal the vessel tightly before removing it from the glovebox to initiate the reaction under standard heating conditions.

References

  • NextSDS. (n.d.). tert-butyl 6-chloro-5-methylpyridine-3-carboxylate — Chemical Substance Information. Retrieved from[Link][1]

  • MolPort. (n.d.). tert-butyl 6-chloro-5-methylpyridine-3-carboxylate | 2385601-06-7. Retrieved from[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: tert-Butyl vs. Methyl 6-Chloro-5-methylnicotinate in Advanced API Synthesis

As a Senior Application Scientist, I approach synthetic route scouting not merely as a sequence of chemical transformations, but as a strategic deployment of orthogonal reactivity. In the development of complex active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach synthetic route scouting not merely as a sequence of chemical transformations, but as a strategic deployment of orthogonal reactivity. In the development of complex active pharmaceutical ingredients (APIs)—such as the synthesis of highly targeted KRAS G12D inhibitors[1]—heavily functionalized pyridine scaffolds are indispensable.

Among these, 6-chloro-5-methylnicotinate derivatives serve as highly prized electrophilic building blocks. However, the choice of the ester protecting group at the 3-position represents a critical inflection point in route design. This guide provides an objective, data-driven comparison between methyl 6-chloro-5-methylnicotinate and tert-butyl 6-chloro-5-methylnicotinate , focusing on steric shielding, nucleophilic aromatic substitution (SNAr) compatibility, and orthogonal deprotection strategies.

Mechanistic Causality: Sterics vs. Electronics

Both building blocks share an identical electronic core: a pyridine ring where the 6-chloro position is highly activated toward SNAr and transition-metal catalyzed cross-coupling. This electrophilic activation is driven synergistically by the electron-withdrawing nature of the pyridine nitrogen (ortho to the chlorine) and the ester carbonyl (para to the chlorine).

The divergence in their utility stems entirely from the steric environment surrounding the ester carbonyl:

  • Methyl Ester (Kinetic Vulnerability): The unhindered methyl ester is highly electrophilic. While it offers excellent atom economy, it is susceptible to off-target nucleophilic attack. During harsh SNAr reactions with primary or secondary amines at the 6-position, competitive amidation or transesterification at the ester can occur, significantly reducing the yield of the desired product.

  • tert-Butyl Ester (Steric Shielding): The bulky tert-butyl group creates a severe steric clash around the carbonyl carbon, rendering it kinetically inert to most nucleophiles and basic conditions. This allows chemists to push SNAr reactions at the 6-position using excess amine and high temperatures without compromising the ester linkage.

Quantitative Data & Reactivity Comparison

The following table summarizes the physicochemical properties and comparative reactivity profiles of both nicotinate esters.

Property / ReactivityMethyl 6-chloro-5-methylnicotinatetert-Butyl 6-chloro-5-methylnicotinate
CAS Number 65169-42-8[2]2385601-06-7[3]
Molecular Formula C8H8ClNO2C11H14ClNO2
Molecular Weight 185.61 g/mol 227.69 g/mol
Steric Environment Unhindered (Kinetically vulnerable)Highly Shielded (Kinetically inert)
SNAr Compatibility Moderate (Risk of competitive amidation)Excellent (Clean conversion at C6)
Deprotection Strategy Basic Saponification (LiOH, NaOH)Acidic Cleavage (TFA, HCl)
Reduction (e.g., DIBAL-H) Susceptible (Reduces to aldehyde/alcohol)Highly Resistant

Self-Validating Experimental Protocols

Protocol A: High-Yield SNAr using the tert-Butyl Ester

Objective: To install a secondary amine at the 6-position while preserving the carboxylate for downstream coupling. Causality: The tert-butyl group prevents competitive amidation. Potassium carbonate acts as a non-nucleophilic acid scavenger to drive the reaction forward without hydrolyzing the ester.

  • Charge Reactor: Dissolve tert-butyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add Reagents: Add the desired secondary amine (1.2 eq) and finely powdered K2CO3 (2.0 eq).

  • Thermal Activation: Heat the mixture to 90 °C for 12 hours. The steric bulk of the tert-butyl group ensures the ester survives this thermal stress while the SNAr proceeds to completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) and brine to remove DMF and inorganic salts. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection Strategies

The choice of ester dictates the deprotection logic required to reveal the free nicotinic acid.

Method 1: Basic Saponification (Methyl Ester) Causality: The unhindered methyl ester is rapidly cleaved by hydroxide via a tetrahedral intermediate.

  • Dissolve the methyl nicotinate derivative in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Add LiOH·H2O (3.0 eq) and stir at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture with 1M HCl to pH 3–4 to precipitate the free carboxylic acid. Filter and dry under a vacuum.

Method 2: Acidic Cleavage (tert-Butyl Ester) Causality: The tert-butyl ester resists base but rapidly undergoes acid-catalyzed cleavage via the formation of a stable tert-butyl cation, subsequently releasing isobutylene gas. This orthogonal approach is ideal for substrates containing base-sensitive functional groups.

  • Dissolve the tert-butyl nicotinate derivative in anhydrous DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Stir at room temperature for 4 hours. The continuous evolution of isobutylene gas acts as a thermodynamic sink, driving the reaction to completion.

  • Concentrate under reduced pressure and co-evaporate with toluene (2x) to remove residual TFA.

Pathway Visualization

The following diagram illustrates the divergent reactivity and orthogonal deprotection logic dictated by the choice of ester protecting group.

Reactivity_Pathway cluster_methyl Methyl Ester (CAS 65169-42-8) cluster_tbutyl tert-Butyl Ester (CAS 2385601-06-7) Core 6-Chloro-5-methylnicotinate Scaffold M_Ester Methyl Ester Core->M_Ester T_Ester tert-Butyl Ester Core->T_Ester M_SNAr SNAr (Amine) Risk: Amidation M_Ester->M_SNAr Nucleophile (Heat) M_Deprot Deprotection: LiOH (Base) M_Ester->M_Deprot Aqueous Base T_SNAr SNAr (Amine) Clean Conversion T_Ester->T_SNAr Nucleophile (Heat) T_Deprot Deprotection: TFA (Acid) T_Ester->T_Deprot Strong Acid

Orthogonal reactivity and deprotection logic for nicotinate esters.

References

  • Title: US11964989B2 - KRas G12D inhibitors Source: Google Patents URL
  • Title: 65169-42-8 (C8H8ClNO2) - Methyl 6-chloro-5-methylpyridine-3-carboxylate Source: PubChemLite URL: [Link]

  • Title: tert-butyl 6-chloro-5-methylpyridine-3-carboxylate (CAS 2385601-06-7) Source: Molport URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of tert-Butyl 6-chloro-5-methylnicotinate: A Comparative Guide

Executive Summary For researchers and drug development professionals, the unambiguous structural confirmation of heterocyclic building blocks is paramount[1]. This guide provides an in-depth comparative analysis of the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural confirmation of heterocyclic building blocks is paramount[1]. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of tert-butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7). By contrasting Gas Chromatography-Electron Ionization-MS (GC-EI-MS) with Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS), we establish a self-validating analytical framework for structural elucidation, emphasizing the mechanistic causality behind each fragmentation event.

Chemical Context & Mechanistic Causality

tert-Butyl 6-chloro-5-methylnicotinate consists of a highly functionalized pyridine core. The analytical behavior of this molecule is governed by two critical structural features:

  • The tert-Butyl Ester Group: Under both EI and ESI conditions, tert-butyl esters are highly labile. They undergo a characteristic gas-phase McLafferty-type rearrangement. This mechanism involves the transfer of a γ-position hydrogen atom to the carbonyl oxygen via a cyclic transition state, resulting in the neutral loss of isobutylene (C₄H₈, 56 Da)[2].

  • The Chloropyridine Core: The presence of the chlorine atom provides a built-in isotopic validation system. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This characteristic isotopic cluster must be present in the molecular ion and any halogen-retaining fragments, serving as an internal diagnostic marker[1]. Subsequent fragmentation often involves the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl)[3].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To ensure robust Quality Assurance/Quality Control (QA/QC), comparing orthogonal ionization techniques is critical for this compound.

  • GC-EI-MS (Hard Ionization, 70 eV): EI generates highly energetic radical cations (M•⁺). For tert-butyl 6-chloro-5-methylnicotinate, the molecular ion (m/z 227/229) is typically weak due to rapid, extensive fragmentation. The base peak is almost exclusively the highly stable tert-butyl cation (m/z 57). While excellent for library matching, the weak molecular ion can complicate de novo structural confirmation.

  • LC-ESI-MS/MS (Soft Ionization, CID): ESI generates even-electron protonated molecules ([M+H]⁺ at m/z 228/230). Collision-Induced Dissociation (CID) allows for controlled, sequential fragmentation. Unlike EI, the base peak in ESI-MS/MS is usually the protonated carboxylic acid formed after the McLafferty rearrangement (m/z 172/174), preserving the structural information of the chloropyridine core.

Workflow A Sample Prep (tert-butyl ester) B GC-EI-MS (70 eV) A->B Volatile Aliquot C LC-ESI-MS/MS (CID) A->C Solvated Aliquot D Radical Cation Fragmentation B->D E Even-Electron Fragmentation C->E F Orthogonal Structural Validation D->F E->F

Orthogonal Mass Spectrometry Workflow for Structural Validation.

Diagnostic Fragmentation Pathways

Understanding the causality of fragmentation allows scientists to predict and verify structural analogs confidently. In ESI-MS/MS, the pathway follows a highly predictable thermodynamic cascade:

  • Isobutylene Loss: The precursor ion [M+H]⁺ (m/z 228) undergoes a low-energy McLafferty rearrangement to yield[M+H - 56]⁺ at m/z 172[2]. The 3:1 isotopic ratio is preserved (m/z 172/174).

  • Decarboxylation: The resulting nicotinic acid derivative undergoes the loss of CO₂ (44 Da) to form a protonated 2-chloro-3-methylpyridine ion at m/z 128[1].

  • Dehalogenation: Higher collision energies force the expulsion of HCl (36 Da), yielding a highly conjugated fragment at m/z 92[3].

Pathway M [M+H]+ m/z 228 (35Cl) F1 [M+H - C4H8]+ m/z 172 (35Cl) M->F1 - Isobutylene (56 Da) McLafferty-type Rearrangement F2 [M+H - C4H8 - CO2]+ m/z 128 (35Cl) F1->F2 - CO2 (44 Da) Decarboxylation F3 [M+H - C4H8 - CO2 - HCl]+ m/z 92 F2->F3 - HCl (36 Da) Dehalogenation

ESI-MS/MS Collision-Induced Dissociation (CID) Pathway.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems. By incorporating isotopic tolerance checks and temperature controls, we eliminate false positives caused by in-source fragmentation.

Protocol A: LC-ESI-MS/MS (Targeted CID)

Causality Check:tert-Butyl esters are highly prone to in-source thermal degradation. We deliberately restrict the ESI capillary temperature to 250°C (rather than the standard 300°C–350°C) to preserve the intact [M+H]⁺ ion, ensuring the precursor mass is accurately captured before CID is applied.

  • Sample Preparation: Dissolve tert-butyl 6-chloro-5-methylnicotinate in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Mobile phase A: H₂O + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Run a fast gradient (5% to 95% B over 3 minutes).

  • Ionization: Positive ESI mode. Spray voltage: 3.5 kV. Capillary temperature: 250°C.

  • CID Parameters: Isolate m/z 228.0 (width 1.0 Da). Apply Normalized Collision Energy (NCE) at 15 eV, 30 eV, and 45 eV to capture the sequential fragmentation cascade.

  • Validation Check: Confirm the presence of the m/z 230.0 peak at ~33% relative abundance to the m/z 228.0 precursor in the MS1 scan to validate the intact chlorine isotope[1].

Protocol B: GC-EI-MS (Structural Fingerprinting)

Causality Check: Because the molecular ion will be weak, the protocol relies on the exact mass difference between the molecular ion cluster and the first major fragment to confirm the tert-butyl group.

  • Sample Preparation: Dissolve the compound in Dichloromethane (DCM) to 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm)[1].

  • Temperature Program: Injector at 250°C. Oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Ionization: Electron Ionization at 70 eV. Source temperature: 230°C. Mass range: m/z 40–300.

  • Validation Check: The base peak must be m/z 57. The diagnostic m/z 171 peak must exhibit the 3:1 ³⁵Cl/³⁷Cl isotopic signature, proving the chlorine atom has not yet cleaved.

Quantitative Data Summary

Table 1: LC-ESI-MS/MS Major Ions (Positive Mode, CID)

Fragment Ion m/z (³⁵Cl) m/z (³⁷Cl) Relative Abundance (CID 15 eV) Diagnostic Neutral Loss
Precursor [M+H]⁺ 228.08 230.08 100% N/A
[M+H - C₄H₈]⁺ 172.02 174.02 85% 56 Da (Isobutylene)
[M+H - C₄H₈ - CO₂]⁺ 128.03 130.03 40% 44 Da (Carbon Dioxide)

| [M+H - C₄H₈ - CO₂ - HCl]⁺ | 92.05 | N/A | 15% | 36 Da (Hydrogen Chloride) |

Table 2: GC-EI-MS Major Ions (70 eV)

Fragment Ion m/z (³⁵Cl) m/z (³⁷Cl) Relative Abundance (70 eV) Structural Assignment
tert-Butyl Cation 57.07 N/A 100% (Base Peak) [C₄H₉]⁺
[M - C₄H₈]⁺• 171.01 173.01 45% Nicotinic acid radical cation
[M - •OtBu]⁺ 154.00 156.00 20% Acylium ion

| Molecular Ion [M]⁺• | 227.07 | 229.07 | <5% | Intact radical cation |

Conclusion

While GC-EI-MS provides an excellent rapid fingerprinting tool characterized by the dominant tert-butyl cation (m/z 57), LC-ESI-MS/MS is the superior platform for the de novo structural elucidation of tert-butyl 6-chloro-5-methylnicotinate. By utilizing soft ionization and targeted CID, researchers can leverage the McLafferty rearrangement to systematically strip the molecule of its functional groups, using the 3:1 chlorine isotopic ratio as a continuous internal validation mechanism throughout the fragmentation cascade.

References

  • [3] 4-Chloropyridine - the NIST WebBook. NIST Mass Spectrometry Data Center. URL:[Link]

  • [2] Spectroscopic Investigation of H Atom Transfer in a Gas-phase Dissociation Reaction: McLafferty Rearrangement of Model Gas-phase Peptide Ions. OSTI.GOV. URL: [Link]

Sources

Validation

Strategic Ester Selection in Nicotinic Acid Derivative Synthesis: tert-Butyl vs. Ethyl Esters

As a Senior Application Scientist in synthetic methodology, I frequently observe that the choice of carboxylic acid protecting group dictates the overall efficiency of a multi-step synthesis. In the realm of nicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently observe that the choice of carboxylic acid protecting group dictates the overall efficiency of a multi-step synthesis. In the realm of nicotinic acid (niacin) derivatives—ubiquitous scaffolds in lipid-lowering drugs, kinase inhibitors, and NAD+ precursors—the electron-withdrawing nature of the pyridine ring renders the adjacent carbonyl highly electrophilic. This electronic activation makes the selection between an ethyl ester and a tert-butyl (t-Bu) ester a critical strategic decision.

This guide provides an objective, data-driven comparison of these two protecting groups, detailing their stability profiles, mechanistic cleavage pathways, and validated experimental protocols to aid researchers in optimal route design.

Mechanistic Causality: Why the Pyridine Ring Matters

The pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance. Consequently, the carbonyl carbon of a nicotinic ester is significantly more electrophilic than that of a standard aliphatic or benzoate ester.

  • Ethyl Nicotinate: The unhindered ethyl group leaves the highly electrophilic carbonyl carbon fully exposed. While easy to install, ethyl nicotinate is highly susceptible to nucleophilic acyl substitution, rapid basic hydrolysis (saponification), and even unintended reduction. For instance, treatment with a sodium borohydride-methanol system can inadvertently reduce ethyl nicotinate to 3-pyridylmethanol[1].

  • tert-Butyl Nicotinate: The bulky tert-butyl group provides exceptional steric shielding around the reactive carbonyl center, effectively blocking the Bürgi-Dunitz trajectory required for nucleophilic attack[2]. Its true strategic advantage lies in its orthogonal reactivity: it is completely stable to strong bases and nucleophiles but highly labile under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA)[2][3].

OrthogonalStrategy Start Nicotinic Acid Core Eth Ethyl Ester Protection (Fischer Esterification) Start->Eth tBu tert-Butyl Ester Protection (Steglich/Boc2O) Start->tBu CrossCoupling Cross-Coupling / Basic Cond. (Suzuki, Sonogashira) Eth->CrossCoupling tBu->CrossCoupling EthDegrad Premature Cleavage / Side Reactions CrossCoupling->EthDegrad Base/Nuc attack tBuStable Stable Intermediate (Steric Shielding) CrossCoupling->tBuStable Orthogonal Deprotect Acidic Cleavage (TFA) E1/SN1 Mechanism tBuStable->Deprotect Final Target Nicotinic Derivative Deprotect->Final

Caption: Orthogonal strategy highlighting t-butyl ester stability during basic cross-coupling.

Quantitative Stability Comparison

The following table summarizes the comparative stability of ethyl and tert-butyl nicotinates under standard synthetic conditions. The data illustrates the exceptional stability of the tert-butyl ester to basic hydrolysis compared to primary esters[2].

Reaction ConditionReagent ExampleEthyl Nicotinatetert-Butyl NicotinateMechanistic Rationale
Basic Hydrolysis 1M LiOH, THF/H2OLabile (Cleaves rapidly)Highly Stable Steric bulk of t-Bu blocks the formation of the tetrahedral intermediate[2].
Acidic Cleavage 50% TFA in DCMStable Labile (Cleaves rapidly)t-Bu forms a stable tertiary carbocation; Ethyl cannot undergo facile E1 elimination[2][3].
Nucleophilic Attack Grignard (RMgX)Susceptible Resistant t-Bu shielding prevents nucleophilic approach to the activated pyridine carbonyl.
Mild Reduction NaBH₄, MeOHSusceptible (Slow reduction)Stable Pyridine ring activates the unhindered ethyl ester to hydride attack[1].

Cleavage Mechanisms: Acidolysis vs. Saponification

The deprotection strategies for these two esters operate through fundamentally different mechanisms. Ethyl esters require the nucleophilic addition of a hydroxide ion, whereas tert-butyl esters undergo an acid-catalyzed E1/SN1 elimination.

CleavageMechanisms tBu tert-Butyl Nicotinate Acid TFA (Acidic) tBu->Acid Protonation Carbonyl Protonation Acid->Protonation Cation tert-Butyl Cation Formation (E1) Protonation->Cation Isobutylene Isobutylene Gas + Nicotinic Acid Cation->Isobutylene Eth Ethyl Nicotinate Base NaOH/LiOH (Basic) Eth->Base Tetrahedral Tetrahedral Intermediate (Nucleophilic Attack) Base->Tetrahedral Hydrolysis Alkoxide Expulsion Tetrahedral->Hydrolysis Ethanol Ethanol + Nicotinate Salt Hydrolysis->Ethanol

Caption: Mechanistic pathways for t-butyl ester acidolysis and ethyl ester saponification.

Validated Experimental Protocols

Every robust synthetic protocol must be a self-validating system. The methodologies below include visual or physical cues that confirm the reaction's progress.

Protocol A: Synthesis of tert-Butyl Nicotinate (Steglich Esterification)

The Steglich esterification is a mild method for forming sterically hindered tert-butyl esters[2].

  • Setup: Dissolve nicotinic acid (1.0 eq.) and tert-butanol (1.5 eq.) in anhydrous dichloromethane (DCM, 0.5 M). Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.)[2].

  • Activation: Cool the solution to 0 °C. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise[2]. Causality: Cooling prevents unwanted side reactions of the highly reactive O-acylisourea intermediate.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 12 hours[2].

  • Self-Validation Step: The reaction is accompanied by the precipitation of dicyclohexylurea (DCU) as a dense white solid. The appearance of this precipitate confirms successful activation of the carboxylic acid[2].

  • Workup: Filter off the DCU, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Acidic Cleavage of tert-Butyl Nicotinate

Trifluoroacetic acid (TFA) is the standard reagent for clean cleavage of tert-butyl esters[2].

  • Setup: Dissolve the tert-butyl nicotinate derivative in a 1:1 (v/v) mixture of TFA and DCM[2].

  • Reaction: Stir at room temperature for 1–2 hours[2].

  • Self-Validation Step: Observe the reaction mixture for effervescence. The generation of isobutylene gas visually confirms that the E1 elimination of the tert-butyl cation is actively occurring[3].

  • Workup: Remove volatile TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA, yielding the nicotinic acid as a TFA salt[2].

Protocol C: Synthesis of Ethyl Nicotinate (Fischer Esterification)
  • Setup: Suspend nicotinic acid in absolute ethanol (acting as both reactant and solvent). Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 12 hours. Causality: The large excess of ethanol drives the equilibrium toward the ester product.

  • Self-Validation Step: The initial suspension of insoluble nicotinic acid will gradually become a clear, homogeneous solution as the soluble ethyl ester forms.

  • Workup: Concentrate the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate.

Protocol D: Basic Hydrolysis of Ethyl Nicotinate
  • Setup: Dissolve ethyl nicotinate in a 3:1 mixture of THF and water. Add LiOH monohydrate (2.0 eq.).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation Step: The biphasic mixture will become homogeneous as the lipophilic ester is converted into the highly water-soluble lithium nicotinate salt.

  • Workup: Wash the aqueous layer with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. The free nicotinic acid will precipitate out as a white solid, validating successful deprotection.

References

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library[Link]

  • Electrochemical Reduction of Pyridine- and Benzene-Substituted n-Alkyl Esters and Thioic S-Esters in Acetonitrile - ACS Publications[Link]

Sources

Comparative

GC-MS comparative analysis of synthesized tert-butyl 6-chloro-5-methylnicotinate batches

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of Synthesized tert-Butyl 6-Chloro-5-Methylnicotinate Batches Introduction: The Critical Role of Purity in Pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Comparative Analysis of Synthesized tert-Butyl 6-Chloro-5-Methylnicotinate Batches

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Tert-butyl 6-chloro-5-methylnicotinate (CAS No. 2385601-06-7) serves as a key building block in the synthesis of various more complex pharmaceutical agents. Even trace-level impurities can have significant downstream effects, potentially altering reaction kinetics, generating unwanted byproducts, or introducing toxic components into the final drug product.

This guide provides a comprehensive framework for the comparative analysis of different laboratory-synthesized batches of tert-butyl 6-chloro-5-methylnicotinate. We will leverage the power of Gas Chromatography-Mass Spectrometry (GC-MS), a benchmark technique for its ability to separate volatile compounds and provide high-confidence structural identification.[1][2] This document is designed for researchers, analytical scientists, and process chemists, offering not just a protocol, but a causal explanation behind the experimental choices, ensuring a robust and self-validating analytical system.

Part 1: Anticipating the Analytical Challenge - A Look at Synthesis and Potential Impurities

A robust analytical method is not developed in a vacuum; it is designed with a clear understanding of what it needs to detect. The most common route to synthesizing tert-butyl 6-chloro-5-methylnicotinate involves the esterification of 6-chloro-5-methylnicotinic acid. This seemingly straightforward reaction can introduce several classes of impurities that must be monitored.

Plausible Synthetic Pathway:

A common approach is the reaction of 6-chloro-5-methylnicotinic acid with a tert-butylating agent, such as di-tert-butyl dicarbonate ((Boc)₂O) or by using a carbodiimide coupling agent with tert-butanol.

Potential Impurities to Target:

  • Unreacted Starting Material: The most obvious impurity is the starting carboxylic acid, 6-chloro-5-methylnicotinic acid. Its presence indicates an incomplete reaction. Due to its polar nature, it may exhibit poor chromatographic peak shape without derivatization, but its presence is a critical quality attribute.

  • Positional Isomers: During the synthesis of the nicotinic acid precursor, isomeric impurities could be formed. For instance, tert-butyl 6-chloro-4-methylnicotinate could be present, which may have similar properties, making chromatographic separation challenging but essential.[3][4]

  • Hydrolysis Product: The tert-butyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup and storage.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., Tetrahydrofuran, Dichloromethane, Hexanes) must be quantified to ensure they are below the safety limits defined by guidelines such as ICH Q3C.[5][6]

  • Byproducts from Reagents: Side reactions involving coupling agents or catalysts can introduce other organic impurities.

Understanding this impurity profile is the first step in developing a specific and sensitive GC-MS method capable of resolving and identifying each component.

Part 2: The "How" - A Validated GC-MS Protocol for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical tool for this task, combining the high-resolution separation power of GC with the definitive identification capabilities of MS.[7] The GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while the MS fragments the eluted molecules into predictable patterns, providing a "fingerprint" for identification.[2]

Experimental Protocol: Sample Preparation and GC-MS Conditions

This protocol is designed to be a self-validating system, with built-in checks to ensure system suitability.

Step 1: Reagent and Standard Preparation

  • Solvent/Diluent: Dichloromethane (DCM), HPLC or GC-grade. Causality: DCM is an excellent solvent for the analyte and is volatile, ensuring no interference with early-eluting peaks.

  • Internal Standard (ISTD) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard, such as Dibutyl phthalate, in DCM. Causality: An ISTD is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response. Dibutyl phthalate is chosen because it is chemically stable, commercially available in high purity, and is expected to elute in a region of the chromatogram free from other peaks.

  • Analyte Stock Solution (for validation): Accurately weigh and dissolve tert-butyl 6-chloro-5-methylnicotinate reference standard in DCM to create a 1 mg/mL solution.

Step 2: Sample Preparation

  • Accurately weigh approximately 10 mg of the synthesized batch into a 10 mL volumetric flask.

  • Add 1.0 mL of the Internal Standard Stock Solution.

  • Dilute to the mark with DCM and mix thoroughly.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

Step 3: GC-MS Instrumentation and Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides robust and reproducible performance.
Mass Spectrometer Agilent 5977B or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, low-bleed column offering excellent resolution for a wide range of semi-volatile organic compounds.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for the main component.
Injector Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 1. Initial Temp: 100 °C, hold for 2 min2. Ramp: 15 °C/min to 300 °C3. Hold: 5 minThe initial hold allows for separation of volatile solvents. The ramp rate provides a good balance between analysis time and resolution of potential impurities. The final hold ensures all components are eluted.
MS Transfer Line 280 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Quadrupole Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns for library matching.
Scan Range 35 - 450 amuCovers the mass of the target analyte and expected impurities/fragments while avoiding low-mass solvent interference.
Method Validation: The Cornerstone of Trust

To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] This process demonstrates that the method is suitable for its intended purpose.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank diluent, ISTD solution, and spiked samples containing known impurities.The method must show no interference from the diluent at the retention times of the analyte and known impurities. Peak purity analysis should confirm the main peak is spectrally pure.
Linearity Prepare calibration standards at five concentrations (e.g., 50-150% of the target concentration).Correlation coefficient (r²) of the calibration curve must be ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples of the same batch on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Intentionally vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on results.The results should remain unaffected by small, deliberate variations in the method parameters, with RSD ≤ 2.0%.

Part 3: The "What" - Comparative Analysis of Three Hypothetical Batches

Here, we apply the validated method to compare three synthesized batches, each representing a different quality outcome.

Data Interpretation
  • Total Ion Chromatogram (TIC): A plot of the total ion intensity versus retention time. Each peak represents a different compound separated by the GC.

  • Mass Spectrum: The fragmentation pattern of a compound at a specific retention time. The molecular ion peak (M+) and fragmentation pattern are used for identification. For tert-butyl 6-chloro-5-methylnicotinate (MW: 227.69), a key fragment would be the loss of the tert-butyl group (M-57), resulting in a prominent peak at m/z 170.

Quantitative Comparison Summary

The following table summarizes the quantitative results from the analysis of three hypothetical batches. Purity is calculated by area normalization, excluding the solvent and internal standard peaks.

CompoundBatch ABatch BBatch C
Purity (%) 99.85 97.50 98.90
Impurity 1: 6-chloro-5-methylnicotinic acid (%) Not Detected2.150.25
Impurity 2: Isomer (tert-butyl 6-chloro-4-methylnicotinate) (%) Not DetectedNot Detected0.85
Total Impurities (%) 0.152.501.10
Batch Quality High Purity Fails Specification (High Starting Material) Marginal (Contains Isomeric Impurity)

Analysis:

  • Batch A represents a successful synthesis with very high purity, meeting typical pharmaceutical standards.

  • Batch B shows significant contamination with unreacted starting material. This indicates an inefficient esterification reaction and would require reprocessing or rejection of the batch.

  • Batch C presents a more subtle challenge. While the overall purity is high, the presence of a positional isomer is a significant concern as it may have different pharmacological or toxicological properties. Its removal would likely require specialized purification steps like preparative chromatography.

Part 4: Visualization and Workflow

Diagrams are essential for visualizing complex analytical processes and ensuring clarity.

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Reference Standard & ISTD prep_sample Weigh Synthesized Batch & Add ISTD prep_std->prep_sample Spiking for Validation injection Inject Sample into GC-MS prep_sample->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (EI) & Data Acquisition separation->detection integration Integrate Chromatogram (TIC) detection->integration identification Identify Peaks (Retention Time & Mass Spectra) integration->identification quantification Quantify Purity & Impurities (Area % vs. ISTD) identification->quantification report Generate Final Report & Compare Batches quantification->report

Caption: Overall workflow for the GC-MS analysis of synthesized batches.

Validation_Decision start Method Validation Required? specificity Is Method Specific? start->specificity linear Is Response Linear? specificity->linear Yes fail Method Fails Re-develop/Optimize Protocol specificity->fail No accurate Is it Accurate? linear->accurate Yes linear->fail No precise Is it Precise? accurate->precise Yes accurate->fail No robust Is it Robust? precise->robust Yes precise->fail No pass Method Validated Ready for Routine Use robust->pass Yes robust->fail No

Caption: Decision tree for the validation of the analytical method.

Conclusion

The comparative analysis of different batches of synthesized tert-butyl 6-chloro-5-methylnicotinate by GC-MS is a critical quality control step in pharmaceutical manufacturing. This guide demonstrates that a successful analysis is built on a foundation of chemical intuition—understanding the potential impurities from the synthesis—and analytical rigor, embodied by a comprehensive, validated GC-MS protocol. By systematically evaluating parameters such as purity, starting material content, and isomeric impurities, researchers can make informed decisions about batch quality, ensuring the consistency and safety of the materials progressing through the drug development pipeline. The application of a well-defined and robust analytical method, as detailed here, is indispensable for meeting the stringent standards of the pharmaceutical industry.

References

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]

  • Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services. (2025). Pharmaffiliates. [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]

  • Pharmaceutical Gas Chromatography Mass Spectrometers. Labcompare. [Link]

  • What Is Gas Chromatography Mass Spectrometry (GC-MS) Analysis?. (2025). ResolveMass. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

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Safety & Regulatory Compliance

Safety

tert-Butyl 6-chloro-5-methylnicotinate proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of chlorinated pyridine derivatives require rigorous adherence to both environmental regulations and laboratory safety protocols. tert-Butyl 6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of chlorinated pyridine derivatives require rigorous adherence to both environmental regulations and laboratory safety protocols. tert-Butyl 6-chloro-5-methylnicotinate (CAS: 2385601-06-7) is a highly valuable building block in pharmaceutical synthesis and drug development. However, its halogenated nature dictates a highly specific, highly regulated end-of-life management strategy.

This guide provides a self-validating, step-by-step protocol for the safe segregation, storage, and disposal of this compound. By understanding the mechanistic causality behind these procedures, your laboratory can ensure absolute compliance, minimize environmental impact, and protect personnel.

Physicochemical Profile and Hazard Assessment

Before designing a disposal workflow, we must quantify the hazards of the material. tert-Butyl 6-chloro-5-methylnicotinate is a chlorinated organic compound, which immediately classifies it into a specialized waste stream.

Property / HazardData / ClassificationClinical & Operational Significance
CAS Number 2385601-06-7Unique identifier required for accurate hazardous waste tracking and EHS documentation.
Molecular Formula C11H14ClNO2Contains chlorine; legally mandates disposal via the "Halogenated Organic" waste stream[1].
H302 Hazard Harmful if swallowedMandates strict PPE and absolute prohibition of food/drink in handling and disposal areas.
H315 / H319 Hazard Skin & Serious Eye IrritationRequires chemical-resistant nitrile gloves and splash-proof safety goggles during any waste transfer.
H335 Hazard May cause respiratory irritationAll waste transfers and container management must occur inside a certified chemical fume hood.

The Causality of Halogenated Waste Segregation

In laboratory waste management, understanding why a protocol exists is the foundation of a strong safety culture. tert-Butyl 6-chloro-5-methylnicotinate must be classified strictly as Halogenated Organic Waste . The scientific and regulatory logic behind this is threefold:

  • Regulatory Compliance & Cost: Under the2, the EPA strictly regulates the cradle-to-grave lifecycle of hazardous wastes[3][2]. Mixing halogenated waste with non-halogenated streams violates these compliance frameworks and drastically increases institutional disposal costs, as halogenated waste is significantly more expensive to process[4].

  • Mechanistic Causality for High-Temperature Incineration: Halogenated organics cannot be disposed of via standard landfilling or low-temperature burning[5]. They require specialized treatment, typically high-temperature rotary kiln incineration. If a waste stream contains greater than 1% halogenated organic substances (expressed as chlorine), it must be combusted at extreme temperatures (often >1100°C)[6]. This thermodynamic threshold is mechanistically necessary to ensure complete molecular destruction and prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Chemical Incompatibility: Halogenated compounds must never be mixed with aqueous acids, bases, or heavy metals[1][4]. Mixing chlorinated organics with strong bases can trigger violent, exothermic dehydrohalogenation reactions, while mixing with acids can generate toxic, pressurized fumes that compromise container integrity.

Step-by-Step Disposal Protocol

The following operational workflow ensures a self-validating system where each step verifies the safety and compliance of the next.

Step 1: Primary Segregation & Container Selection

  • Action: Select a designated "Halogenated Organic Waste" container. These are typically color-coded (e.g., green-labeled) or explicitly marked white poly carboys[1][4].

  • Validation: Verify visually and via the container log that the carboy is chemically compatible (HDPE is standard) and currently contains NO aqueous acids, bases, or reactive metals[1].

Step 2: Fume Hood Transfer

  • Action: Move the waste container into a certified chemical fume hood before opening. Transfer the tert-Butyl 6-chloro-5-methylnicotinate waste (whether as a solid residue or dissolved in a compatible halogenated solvent like dichloromethane) into the carboy.

  • Validation: The active airflow of the fume hood directly mitigates the H335 (respiratory irritation) hazard during the transfer process.

Step 3: Immediate Labeling & Documentation

  • Action: Affix a 4 immediately upon adding the first drop or gram of waste[4]. Explicitly write "tert-Butyl 6-chloro-5-methylnicotinate" and any associated solvents on the tag. Do not use chemical formulas or abbreviations.

  • Validation: Accurate mass/volume tracking prevents unknown chemical reactions and ensures RCRA compliance during Environmental Health and Safety (EHS) auditing[1][3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Seal the container with a vapor-tight threaded cap. Store the container in a designated SAA, placed inside a secondary containment bin to catch potential leaks[4].

  • Validation: The container must remain tightly closed at all times unless actively receiving waste, preventing volatile emissions and maintaining ambient air quality.

Step 5: EHS Transfer and Final Disposition

  • Action: When the container reaches 3/4 capacity, immediately submit a chemical waste collection request to your EHS department[4].

  • Validation: EHS will transport the waste to a permitted RCRA facility for high-temperature incineration, completing the compliant lifecycle of the chemical[5].

Emergency Spill Protocol

If tert-Butyl 6-chloro-5-methylnicotinate is spilled during the disposal process, execute the following immediate actions:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is inside the fume hood, lower the sash immediately to contain vapors.

  • Contain: Don appropriate PPE. Use inert absorbent pads or vermiculite to soak up the spill (if in solution) or carefully sweep up solid material, avoiding dust generation[4].

  • Dispose: Place all contaminated cleanup materials into a sealed, transparent bag, tag it explicitly as "Hazardous Waste - Halogenated Spill Cleanup," and contact EHS immediately for emergency pickup[4].

Mandatory Visualization: Halogenated Waste Disposal Workflow

HalogenatedWasteWorkflow Start Waste Generation: tert-Butyl 6-chloro-5-methylnicotinate Decision Is waste mixed with Acids, Bases, or Metals? Start->Decision Error STOP: Incompatible. Do not mix! Decision->Error Yes Carboy Transfer to Halogenated Organic Waste Carboy (Inside Fume Hood) Decision->Carboy No Label Affix Hazardous Waste Tag List all chemical constituents Carboy->Label SAA Store in SAA (Secondary Containment & Capped) Label->SAA EHS EHS Pickup Request (When 3/4 Full) SAA->EHS Incinerator RCRA Facility: High-Temperature Incineration (>1100°C for Dioxin Prevention) EHS->Incinerator

Figure 1: Step-by-step logical workflow for the segregation and disposal of halogenated organic waste.

References

  • Sigma-Aldrich.tert-Butyl 6-chloro-5-methylnicotinate | 2385601-06-7 Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Pace Analytical.Total Organic Halogens (TOX) & RCRA Compliance.
  • Bucknell University.Hazardous Waste Segregation Guidelines.
  • Temple University Campus Operations.Halogenated Solvents in Laboratories - Standard Operating Procedure.
  • U.S. Environmental Protection Agency (EPA).RCRA Orientation Manual.
  • Environmental Protection Agency (EPA) Ireland.Office of Environmental Sustainability: Control of Emissions to Air (Halogenated Organic Substances).

Sources

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